2-Fluoromandelic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382479 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-31-1 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoromandelic acid chemical properties and structure
An In-depth Technical Guide to 2-Fluoromandelic Acid: Properties, Structure, and Applications
Introduction
This compound, a halogenated derivative of mandelic acid, is an aromatic alpha-hydroxy acid of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorine atom on the phenyl ring, imparts unique chemical and physical properties that make it a valuable building block, particularly in the pharmaceutical industry.[2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]
This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates and fluorinated compounds in their work.
Chemical Structure and Stereochemistry
This compound possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), making it exist as a pair of enantiomers: (R)-2-Fluoromandelic acid and (S)-2-Fluoromandelic acid. The racemic mixture is denoted as (±)-2-Fluoro-DL-mandelic acid.[2] The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in drug design.[4]
Key Identifiers:
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. CAS 389-31-1: Acide 2-fluoromandélique | CymitQuimica [cymitquimica.com]
A Comprehensive Spectroscopic Guide to 2-Fluoromandelic Acid for Advanced Research and Development
Introduction: The Significance of 2-Fluoromandelic Acid
This compound, a derivative of mandelic acid, is a key chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of a fluorine atom on the phenyl ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry. Accurate and comprehensive structural elucidation is paramount for its effective utilization. This guide provides a multi-faceted spectroscopic approach to the characterization of this compound, offering a foundational understanding for its application in complex synthetic pathways and quality control.
Molecular Structure and Spectroscopic Overview
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and the relationships between its constituent atoms.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to correlate the observed signals with this molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1]
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral resolution.[1]
-
The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
-
¹H NMR Data for this compound
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) |
| ~5.2 | Singlet | 1H | Methine Proton (H-α) |
| Broad Singlet | 2H | Carboxylic Acid (COOH) and Hydroxyl (OH) Protons |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three main regions:
-
Aromatic Region (δ 7.2-7.6): The four protons on the fluorophenyl ring appear as a complex multiplet in this downfield region. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group deshields these protons. The ortho-substitution pattern leads to overlapping signals and complex splitting patterns due to varying coupling constants between adjacent and non-adjacent protons.[2][3]
-
Methine Proton (δ ~5.2): The single proton attached to the α-carbon (C-7) appears as a singlet. This is because it has no adjacent protons to couple with. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent phenyl ring, hydroxyl group, and carboxylic acid group.
-
Exchangeable Protons: The protons of the carboxylic acid and hydroxyl groups are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the solvent. This rapid exchange typically results in a broad singlet that may appear over a wide chemical shift range and often does not show coupling to other protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4][5]
Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a higher sample concentration (50-100 mg) is often required due to the lower sensitivity of the ¹³C nucleus.[1]
-
Instrument Setup and Data Acquisition:
-
Follow the initial setup steps as for ¹H NMR (locking and shimming).
-
Select a ¹³C NMR experiment with broadband proton decoupling. This simplifies the spectrum by removing C-H coupling.[4]
-
Set the acquisition parameters. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.[6]
-
Acquire the FID.
-
-
Data Processing:
-
Process the data as described for ¹H NMR (Fourier transform, phasing, and calibration). The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.
-
¹³C NMR Data for this compound
The following table presents the expected ¹³C NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~160 (doublet, ¹JCF ≈ 245 Hz) | C-2 (Carbon attached to F) |
| ~115-135 | Aromatic Carbons (C-1, C-3, C-4, C-5, C-6) |
| ~70 | C-α (Methine Carbon) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework:
-
Carbonyl Carbon (δ ~175): The carbon of the carboxylic acid group appears at a very downfield chemical shift, which is characteristic of carbonyl carbons.
-
Aromatic Carbons (δ ~115-160): The six carbons of the phenyl ring resonate in this region.
-
The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. This is a key diagnostic feature for identifying the point of fluorination.
-
The other aromatic carbons will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, which may or may not be resolved depending on the spectrometer's resolution. The ortho-substitution pattern results in six unique aromatic carbon signals.[7][8]
-
-
Methine Carbon (δ ~70): The α-carbon (C-α), bonded to the hydroxyl group, appears in this region, which is typical for sp³-hybridized carbons attached to an electronegative oxygen atom.
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[9][10][11]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[12] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
-
Sample Analysis:
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
IR Spectral Data for this compound
The following table summarizes the key IR absorption bands for this compound.[14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic acid O-H and alcohol O-H |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Carboxylic acid/alcohol |
| ~1100 | C-F stretch | Aryl-F |
Interpretation of the IR Spectrum
The IR spectrum of this compound clearly indicates the presence of its key functional groups:
-
Broad O-H Stretch (3400-2400 cm⁻¹): A very broad and intense absorption in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This band also encompasses the O-H stretch of the alcohol group.
-
Carbonyl Stretch (C=O) at ~1710 cm⁻¹: A strong, sharp absorption at this wavenumber is definitive for the C=O double bond of the carboxylic acid.
-
Aromatic C=C Stretches (~1600, ~1490 cm⁻¹): Medium to weak absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.
-
C-O Stretch (~1250 cm⁻¹): A medium to strong absorption in this region is attributable to the C-O single bond stretching of both the carboxylic acid and the alcohol functional groups.
-
C-F Stretch (~1100 cm⁻¹): A strong absorption band in this region is indicative of the C-F stretching vibration of the fluorinated aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often resulting in the observation of the intact molecular ion.[15]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3][16]
-
If necessary, add a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solution to promote ionization. For carboxylic acids, negative ion mode is often preferred.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.
-
Mass Spectrometry Data for this compound
-
Molecular Weight: 170.14 g/mol
-
Expected Ion in Negative ESI-MS: m/z 169.03 [M-H]⁻
Interpretation of the Mass Spectrum
In a soft ionization technique like ESI, the primary ion observed for this compound in negative mode would be the deprotonated molecule at m/z 169. This confirms the molecular weight of the compound.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.
-
Loss of the carboxylic acid group: Cleavage of the Cα-C(O)OH bond.
-
Fragmentation of the aromatic ring.
The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be readily identifiable.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The presented data, coupled with detailed experimental protocols and expert interpretations, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and quality control. By understanding the characteristic spectroscopic signatures of this important molecule, scientists can confidently identify, quantify, and utilize this compound in their research and development endeavors.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 3. scribd.com [scribd.com]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. books.rsc.org [books.rsc.org]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
A Deep Dive into the Stereochemical Landscape of 2-Fluoromandelic Acid: A Crystallographic Guide
This technical guide provides an in-depth analysis of the crystal structure of 2-Fluoromandelic acid enantiomers, tailored for researchers, scientists, and professionals in drug development. By elucidating the three-dimensional architecture of these chiral molecules, we aim to provide a foundational understanding for applications in enantioselective synthesis, chiral resolution, and the development of stereospecific pharmaceuticals.
The Significance of Chiral Purity: The Case of this compound
Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This compound, a halogenated derivative of mandelic acid, is a valuable chiral building block in organic synthesis.[1][2] Its enantiomerically pure forms are crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A thorough understanding of the solid-state structure of these enantiomers is paramount for controlling crystallization processes, ensuring enantiomeric purity, and ultimately, producing safe and effective drugs.
Experimental Workflow: From Racemate to Resolved Crystal Structure
The journey from a racemic mixture to a fully characterized single crystal structure of an enantiomer involves a meticulous and multi-step process. The causality behind each experimental choice is critical for success.
Figure 1: A generalized workflow for the crystal structure determination of a chiral compound.
Chiral Resolution: The Art of Separation
The initial step involves the separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent.
Protocol: Diastereomeric Salt Crystallization
-
Solvent Selection: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). The choice of solvent is critical as it influences the solubility of the resulting diastereomeric salts.
-
Addition of Resolving Agent: Add an equimolar amount of a chiral base (e.g., (R)-(+)-α-phenylethylamine) to the solution. This results in the formation of two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base].
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or slow evaporation.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The pure enantiomer of this compound is then liberated by treating the salt with a strong acid to remove the chiral auxiliary, followed by extraction.
-
Purity Confirmation: The enantiomeric excess (e.e.) of the resolved acid should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth: The Pursuit of Perfection
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice.
Protocol: Slow Evaporation Method
-
Solution Preparation: Prepare a saturated or slightly supersaturated solution of the purified this compound enantiomer in a high-purity solvent.
-
Controlled Evaporation: Loosely cap the vial and store it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals.
-
Crystal Harvesting: Carefully select a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray analysis.
X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Workflow: Single-Crystal X-ray Diffraction Analysis
Figure 2: The process of determining a crystal structure using single-crystal X-ray diffraction.
The process involves mounting the crystal on a goniometer head, collecting a diffraction pattern by irradiating the crystal with X-rays, integrating the intensities of the diffracted beams, solving the phase problem to generate an initial electron density map, and refining the atomic positions and thermal parameters to obtain a final, accurate crystal structure.
Crystal Structure of (R)-(-)-2-Fluoromandelic Acid
The crystal structure of (R)-(-)-ortho-Fluoromandelic acid has been determined by low-temperature X-ray diffraction.[3] The key crystallographic parameters are summarized in the table below.
| Parameter | (R)-(-)-2-Fluoromandelic Acid |
| Chemical Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 8.356 (2) Å |
| b | 10.842 (2) Å |
| c | 8.544 (2) Å |
| β | 94.13 (2)° |
| Volume | 771.5 (3) ų |
| Z | 4 |
| Temperature | Low Temperature |
| Melting Point | 361.8 (5) K |
Data sourced from Larsen and Marthi (1997).[3]
The space group P2₁ is a chiral space group, which is expected for an enantiomerically pure compound. The presence of four molecules in the unit cell (Z=4) for a structure with two molecules in the asymmetric unit (Z'=2) indicates that the two molecules in the asymmetric unit are not related by any crystallographic symmetry elements.
Hydrogen Bonding and Crystal Packing
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid and hydroxyl groups are the primary sites for these interactions. The specific hydrogen-bonding motifs play a crucial role in the overall stability and physical properties of the crystal. A detailed analysis of the hydrogen-bonding schemes in the fluoromandelic acids reveals a variety of motifs, which can be compared to their racemic counterparts to understand the energetic differences that drive chiral discrimination during crystallization.[3]
Implications for Drug Development
A comprehensive understanding of the crystal structure of this compound enantiomers provides several key advantages in the drug development pipeline:
-
Polymorph Screening: Knowledge of the stable crystal form is essential for preventing the appearance of metastable polymorphs with different physicochemical properties during manufacturing and storage.
-
Chiral Resolution Optimization: Understanding the intermolecular interactions in the homochiral crystals can aid in the rational design of more efficient chiral resolution processes.
-
Computational Modeling: The experimentally determined crystal structure serves as a crucial validation point for computational models that predict crystal structures and properties.
-
Intellectual Property: A well-characterized novel crystalline form can be a patentable entity, providing a competitive advantage.
Conclusion
The crystal structure analysis of this compound enantiomers provides invaluable insights into their solid-state behavior. This knowledge is not merely academic but has profound practical implications for the pharmaceutical industry. By leveraging this structural information, researchers can develop more robust and efficient processes for the production of enantiomerically pure active pharmaceutical ingredients, ultimately contributing to the development of safer and more effective medicines.
References
A Theoretical and Computational Guide to 2-Fluoromandelic Acid: Unveiling Molecular Insights for Pharmaceutical Advancement
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Fluoromandelic acid, a key chiral building block in pharmaceutical synthesis.[1][2] While its empirical properties are appreciated, a deeper, molecular-level understanding derived from computational chemistry is crucial for optimizing its application in drug development. This document outlines robust, field-proven methodologies for elucidating the structural, electronic, and spectroscopic properties of this compound. We will delve into the causality behind the selection of computational techniques, ensuring a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (2-FMA), with the chemical formula C₈H₇FO₃, is a derivative of mandelic acid distinguished by a fluorine atom on the ortho position of the phenyl ring.[1][3] This seemingly simple substitution has profound implications for the molecule's physicochemical properties and its utility in the synthesis of pharmaceuticals, including anti-infective and anti-hypertensive drugs.[1] The presence of the electronegative fluorine atom can significantly influence molecular conformation, acidity, and intermolecular interactions, thereby affecting the bioactivity and pharmacokinetics of derivative drug candidates.
A thorough understanding of 2-FMA at the quantum mechanical level is paramount for its rational application. This guide will provide the theoretical and computational groundwork to explore its conformational landscape, spectroscopic signatures, and the subtle, yet critical, intramolecular forces at play.
Foundational Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides the necessary context for the computational studies that follow.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | [1][2][3] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| Melting Point | ~160-164 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | [1] |
| IUPAC Name | 2-(2-fluorophenyl)-2-hydroxyacetic acid | [2][3] |
Theoretical and Computational Methodology: A Justified Approach
The following sections detail a robust computational workflow for the comprehensive study of this compound. The choice of methods and parameters is grounded in established practices for similar molecular systems.
Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A thorough conformational analysis is, therefore, the cornerstone of any computational study.
Workflow for Conformational Analysis of this compound
Caption: Workflow for the conformational analysis of this compound.
Experimental Protocol: Conformational Search and Optimization
-
Initial 3D Structure Generation:
-
Sketch the 2D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial, rough 3D generation and energy minimization using a molecular mechanics force field such as MMFF94. This step provides a reasonable starting geometry.
-
Generate a diverse set of initial conformers by systematically rotating the rotatable bonds, particularly the C-C bond between the phenyl ring and the carboxylic acid group, and the C-O bond of the hydroxyl group.
-
-
Quantum Mechanical Geometry Optimization:
-
Each generated conformer is then subjected to a full geometry optimization using Density Functional Theory (DFT).
-
Rationale for Method Selection: The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
The optimization should be performed in the gas phase to understand the intrinsic properties of the molecule, and can also be repeated in a solvent continuum model (e.g., PCM - Polarizable Continuum Model) to simulate solution-phase behavior.
-
-
Frequency Calculations:
-
Following each optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose: This is a critical step to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Analysis of Low-Energy Conformers:
-
The relative energies of all stable conformers are calculated, including ZPVE corrections.
-
The Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) is determined to identify the most prevalent structures.
-
Key dihedral angles are measured to characterize the geometry of the low-energy conformers.
-
Investigation of Intramolecular Interactions
The ortho-fluoro substitution in 2-FMA introduces the possibility of intramolecular hydrogen bonding between the fluorine atom and the hydroxyl or carboxylic acid protons.
Workflow for Analyzing Intramolecular Interactions
Caption: Workflow for the analysis of intramolecular interactions in 2-FMA.
Experimental Protocol: QTAIM and NBO Analysis
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis:
-
Perform a QTAIM analysis on the wavefunctions of the optimized low-energy conformers.
-
Rationale: QTAIM is a powerful method for identifying and characterizing chemical bonds and other interactions based on the topology of the electron density.
-
The presence of a bond path and a bond critical point (BCP) between the fluorine and a nearby hydrogen atom is a strong indicator of an intramolecular hydrogen bond.
-
The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Conduct an NBO analysis on the optimized structures.
-
Rationale: NBO analysis provides insights into charge distribution and donor-acceptor interactions within the molecule.
-
The second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with the delocalization of electron density from a lone pair of the fluorine atom (donor) to the antibonding orbital of the O-H bond (acceptor), providing further evidence and a measure of the strength of the hydrogen bond.
-
Prediction of Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties, which can be used to interpret experimental spectra or to characterize computationally derived structures.
Experimental Protocol: Calculation of Vibrational and NMR Spectra
-
Vibrational Spectroscopy (IR and Raman):
-
The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis (B3LYP/6-311++G(d,p)).
-
Note: Calculated vibrational frequencies are often systematically overestimated compared to experimental values. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.
-
The predicted IR and Raman spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Rationale: The GIAO method is a reliable approach for calculating NMR parameters. The calculations should be performed on the optimized geometries of the most stable conformers.
-
The final predicted chemical shifts should be a Boltzmann-averaged value over the low-energy conformers. These calculations are invaluable for confirming the structure of 2-FMA and for understanding the electronic effects of the fluorine substituent on the local chemical environments of the different nuclei.
-
Expected Insights and Applications in Drug Development
The computational studies outlined above are expected to yield a wealth of information that is directly applicable to drug development:
-
Receptor Binding: A detailed understanding of the preferred conformations of 2-FMA is crucial for designing derivatives that fit optimally into the binding pocket of a target protein. The presence of intramolecular hydrogen bonds can pre-organize the molecule into a bioactive conformation.
-
Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties (e.g., atomic charges, molecular electrostatic potential) of 2-FMA, researchers can make more informed decisions about where to modify the molecule to enhance its activity or to improve its pharmacokinetic profile.
-
Spectroscopic Characterization: The predicted IR, Raman, and NMR spectra can serve as a benchmark for the experimental characterization of newly synthesized derivatives of 2-FMA, aiding in their structural confirmation.
Conclusion
This technical guide has presented a comprehensive and scientifically grounded framework for the theoretical and computational study of this compound. By employing the detailed protocols for conformational analysis, investigation of intramolecular interactions, and prediction of spectroscopic properties, researchers can gain a profound, molecular-level understanding of this important pharmaceutical intermediate. These insights are not merely academic; they are actionable intelligence that can guide the rational design of more effective and safer therapeutic agents. The synergy between computational chemistry and experimental drug discovery, as exemplified by the study of molecules like this compound, is a powerful paradigm for accelerating the development of next-generation medicines.
References
An In-depth Technical Guide to the Biosynthesis Pathways of Fluorinated Mandelic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Fluorinated mandelic acids represent a valuable class of chiral building blocks for the synthesis of these next-generation therapeutics. Traditional chemical synthesis of these compounds can be fraught with challenges, including harsh reaction conditions and difficulties in achieving high stereoselectivity. This technical guide provides a comprehensive overview of the burgeoning field of biocatalytic and microbial biosynthesis of fluorinated mandelic acids. We will delve into the core enzymatic pathways, explore the intricacies of chemoenzymatic strategies, and detail the engineering of microbial cell factories for de novo production. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data presentation for researchers in the field.
Introduction: The Strategic Advantage of Fluorinated Mandelic Acids
Mandelic acid and its derivatives are pivotal chiral synthons in the pharmaceutical industry, forming the backbone of various drugs, including antibiotics and anticancer agents.[1][2] The introduction of fluorine atoms into the mandelic acid scaffold can dramatically alter its physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can modulate the acidity of the carboxylic acid group, influence lipophilicity, and introduce novel non-covalent interactions with biological targets.[3] Consequently, fluorinated mandelic acids are highly sought-after intermediates in drug discovery and development.
However, the chemical synthesis of enantiomerically pure fluorinated mandelic acids often requires multi-step procedures, the use of hazardous reagents like cyanide, and challenging chiral resolutions.[4] Biocatalysis and synthetic biology offer elegant and sustainable alternatives, leveraging the inherent selectivity and efficiency of enzymes to produce these valuable compounds under mild, aqueous conditions.[2] This guide will illuminate the key biosynthetic pathways that are making the "green" production of fluorinated mandelic acids a reality.
Biocatalytic Approaches: Harnessing Enzymatic Power
The enzymatic synthesis of fluorinated mandelic acids primarily relies on the promiscuous activity of enzymes that naturally process aromatic amino acids and their derivatives. Multi-enzyme cascade reactions are particularly powerful, enabling the conversion of readily available precursors to the desired products in a one-pot setup.[5]
The Key Player: Hydroxymandelate Synthase (HMS)
At the heart of many biosynthetic routes to mandelic acid derivatives is 4-hydroxymandelate synthase (HMS), a non-heme Fe(II)-dependent dioxygenase.[6] The HMS from the actinomycete Amycolatopsis orientalis is particularly well-characterized and has been shown to accept a range of substituted phenylpyruvates as substrates.[7][8] While its native substrate is 4-hydroxyphenylpyruvate, its active site can accommodate phenylpyruvate and, crucially for our purposes, fluorinated analogs.[9][10] The crystal structure of HMS from A. orientalis reveals a compact active site that dictates the decarboxylation of the pyruvate moiety and subsequent hydroxylation to form the mandelate product.[6]
Multi-Enzyme Cascade for Fluoro-L-Mandelic Acid Synthesis
A powerful strategy for the synthesis of fluoro-L-mandelic acids involves a two-enzyme cascade starting from fluoro-L-phenylalanine. This system utilizes an aromatic amino acid transaminase (ATA) and hydroxymandelate synthase (HMS).[11]
Pathway Overview:
Caption: A two-enzyme cascade for the synthesis of fluoro-L-mandelic acid.
Experimental Protocol: Enzymatic Synthesis of Fluoro-L-Mandelic Acid
This protocol is adapted from a reported multi-enzymatic system.[11]
-
Enzyme Preparation:
-
Express and purify the aromatic amino acid transaminase and hydroxymandelate synthase (e.g., from Amycolatopsis orientalis) using standard molecular biology and protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Dialyze the purified enzymes against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and determine their concentrations.
-
-
Reaction Setup:
-
In a final volume of 1 mL, combine the following in a microcentrifuge tube:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM Fluoro-L-phenylalanine (para-, meta-, or ortho-substituted)
-
1 mM α-ketoglutarate (as the amino acceptor for the transaminase)
-
1 mM Pyridoxal 5'-phosphate (PLP) (cofactor for the transaminase)
-
0.5 U of aromatic amino acid transaminase
-
1 U of hydroxymandelate synthase
-
(Optional) 1 U of catalase to remove hydrogen peroxide, a byproduct of some oxidase side reactions.
-
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
-
-
Analysis:
-
Terminate the reaction by adding an equal volume of acetonitrile or by acidifying with HCl.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of fluorinated mandelic acid using HPLC with a chiral column (see Section 4 for a detailed analytical protocol).
-
Quantitative Data Summary:
| Substrate (5 mM) | Product | Yield (%)[11] | Enantiomeric Excess (ee %)[11] |
| p-Fluoro-L-phenylalanine | p-Fluoro-L-mandelic acid | 65 ± 1.4 | >86 |
| m-Fluoro-L-phenylalanine | m-Fluoro-L-mandelic acid | 47 ± 1.8 | Not Reported |
| o-Fluoro-L-phenylalanine | o-Fluoro-L-mandelic acid | 37 ± 0.4 | Not Reported |
Microbial Production: Engineering Cellular Factories
While in vitro enzymatic cascades offer high purity and defined reaction conditions, whole-cell biocatalysis provides a more cost-effective and scalable approach by eliminating the need for enzyme purification and enabling in situ cofactor regeneration.[12] The engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce mandelic acid derivatives de novo from simple carbon sources is a rapidly advancing field.[10][13]
Constructing the Biosynthetic Pathway in a Microbial Host
The core strategy involves introducing the necessary heterologous enzymes into a microbial chassis and optimizing the host's metabolism to channel precursors towards the desired product.
Workflow for Engineering a Microbial Strain for Fluorinated Mandelic Acid Production:
Caption: A generalized workflow for engineering a microbial host for fluorinated mandelic acid production.
Experimental Protocol: Whole-Cell Biocatalysis for Fluorinated Mandelic Acid
This protocol outlines a general procedure for whole-cell biocatalysis using an engineered E. coli strain.
-
Strain Construction:
-
Clone the gene for hydroxymandelate synthase (e.g., from Amycolatopsis orientalis) into a suitable E. coli expression vector.
-
Transform the vector into an appropriate E. coli host strain (e.g., BL21(DE3)).
-
For de novo production, further engineering to enhance the synthesis of the fluorophenylpyruvate precursor from a simple carbon source would be necessary. This can involve overexpressing key enzymes in the shikimate pathway.[13]
-
-
Cell Culture and Induction:
-
Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to overnight.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-20 g/L dry cell weight).
-
Add the fluorinated precursor (e.g., fluorophenylpyruvate or fluoro-L-phenylalanine if a transaminase is also expressed) to the cell suspension.
-
Incubate the reaction mixture at 30°C with shaking.
-
-
Product Analysis:
-
Periodically take samples from the reaction mixture.
-
Separate the cells from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of fluorinated mandelic acid by HPLC (see Section 4).
-
Analytical Methods for Characterization and Quantification
Accurate and reliable analytical methods are crucial for quantifying the yield and determining the enantiomeric purity of the synthesized fluorinated mandelic acids. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.[14][15] Gas chromatography-mass spectrometry (GC-MS) can also be employed after derivatization.[16][17]
Chiral HPLC for Enantiomeric Separation
Protocol for Chiral HPLC Analysis:
-
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
-
Column:
-
A chiral stationary phase column, such as CHIRALPAK® IC or a similar column, is effective for separating mandelic acid enantiomers.[14]
-
-
Mobile Phase:
-
Sample Preparation:
-
Dilute the reaction supernatant in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers by UV absorbance at a suitable wavelength (e.g., 220-260 nm).
-
Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.
-
Conclusion and Future Outlook
The biosynthesis of fluorinated mandelic acids represents a significant advancement in green chemistry and pharmaceutical manufacturing. Enzymatic and microbial methods offer a sustainable and highly selective alternative to traditional chemical synthesis. The continued discovery of novel enzymes with broader substrate specificities and the ongoing refinement of metabolic engineering strategies will undoubtedly lead to more efficient and economically viable production platforms. As our understanding of these biosynthetic pathways deepens, we can expect to see an expansion of the biocatalytic toolbox for the synthesis of a wide array of valuable fluorinated building blocks, further empowering the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmentally friendly production of mandelic acid [mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of ortho-fluoromandelic acid
An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-Fluoromandelic Acid
Abstract
Ortho-fluoromandelic acid (o-FMA), a halogenated derivative of mandelic acid, serves as a pivotal chiral building block in modern synthetic chemistry. Its strategic importance, particularly in the pharmaceutical sector, is underscored by the unique modulatory effects of the ortho-fluorine substituent on molecular properties. This guide provides a comprehensive technical overview of o-FMA, consolidating critical data on its physicochemical properties, spectroscopic signatures, synthesis, and reactivity. It is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate its effective application.
The Strategic Role of Fluorine in Advanced Synthesis
The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The fluorine atom's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity (logP), acidity/basicity (pKa), and binding interactions with biological targets.[1] Ortho-fluoromandelic acid encapsulates these benefits, presenting a versatile scaffold that can impart enhanced stability and bioavailability to target compounds.[1] It is particularly valuable as an intermediate in the synthesis of pharmaceuticals for treating metabolic disorders and certain cancers.[1]
Physicochemical Characteristics
A foundational understanding of the physicochemical properties of o-FMA is paramount for its handling, reaction design, and application. These properties are intrinsically linked to the interplay between the carboxylic acid, hydroxyl group, and the ortho-fluorinated phenyl ring.
Molecular Structure and Core Identifiers
Ortho-fluoromandelic acid, or 2-(2-fluorophenyl)-2-hydroxyacetic acid, is a chiral molecule containing a stereocenter at the alpha-carbon adjacent to the carboxyl group.[2] This chirality necessitates careful consideration in stereoselective syntheses.
Caption: Structure of ortho-fluoromandelic acid (o-FMA).
Summary of Physical and Chemical Data
The following table summarizes key quantitative data for o-FMA. It is crucial to distinguish between the racemic mixture and individual enantiomers, as properties like melting point can differ.
| Property | Value | Notes & Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 389-31-1 (DL-racemate) 32222-48-3 ((R)-enantiomer) | [1][2][3][4] |
| Melting Point | 115 - 119 °C (DL-racemate) 88 - 90 °C ((R)-enantiomer) | The melting point is dependent on the stereoisomeric form.[1][4] |
| Boiling Point | 72 °C at 0.2 mmHg | This value represents the boiling point under high vacuum; decomposition may occur at atmospheric pressure.[1] A predicted boiling point at standard pressure is 314.8 °C.[4] |
| Solubility | Soluble in water, alcohols, and ethers. | Exhibits good solubility in polar solvents.[3] |
| pKa | ~3.33 (Predicted) | The electron-withdrawing effect of the ortho-fluorine atom increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid.[3] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of o-FMA. The following sections detail the expected spectral features.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) due to proton-proton and proton-fluorine couplings. A key signal is the singlet for the alpha-proton (Cα-H) at approximately 5.2 ppm. The hydroxyl and carboxylic acid protons are typically broad singlets whose chemical shifts are concentration and solvent-dependent.
-
¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF), a definitive feature for fluorinated aromatics. The carbonyl carbon of the carboxylic acid will appear significantly downfield (>170 ppm).
-
IR Spectroscopy : The infrared spectrum provides clear evidence of the principal functional groups. Key absorption bands include a very broad O-H stretch from 3400-2500 cm⁻¹ (encompassing both alcohol and carboxylic acid), a sharp and strong C=O stretch around 1720 cm⁻¹, and a prominent C-F stretch in the 1250-1000 cm⁻¹ region.[2]
-
Mass Spectrometry : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of water (H₂O) and the carboxyl group (COOH).
Synthesis and Chemical Reactivity
Established Synthetic Workflow
The most common and reliable synthesis of racemic o-FMA starts from o-fluorobenzaldehyde. The process involves a two-step sequence: formation of a cyanohydrin intermediate followed by acid-catalyzed hydrolysis.[5] This method is analogous to the classical synthesis of mandelic acid.[6][7]
Caption: Generalized workflow for the synthesis of o-FMA.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for synthesizing racemic o-FMA.
CAUTION: This procedure involves highly toxic sodium cyanide (NaCN) and the potential generation of hydrogen cyanide (HCN) gas. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Step 1: Mandelonitrile Synthesis.
-
In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzaldehyde in a suitable water-miscible solvent like ethanol.
-
Separately, prepare an aqueous solution of sodium cyanide.
-
Cool the aldehyde solution in an ice bath to 0-5 °C.
-
Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.
-
After the addition is complete, slowly add hydrochloric acid dropwise. This in-situ generation of HCN drives the formation of the cyanohydrin, ortho-fluoromandelonitrile.[7]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Step 2: Hydrolysis to Carboxylic Acid.
-
Carefully add concentrated hydrochloric acid to the reaction mixture containing the crude mandelonitrile.
-
Heat the mixture to reflux. The nitrile group will undergo hydrolysis to a carboxylic acid. This process can take several hours.
-
Monitor the disappearance of the nitrile intermediate.
-
-
Step 3: Isolation and Purification.
-
After cooling, the crude o-FMA may precipitate. If not, extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting solid product by recrystallization from a suitable solvent (e.g., a toluene-hexane mixture or water) to yield pure, crystalline ortho-fluoromandelic acid.
-
Applications in Medicinal Chemistry and Drug Development
Ortho-fluoromandelic acid is a sought-after building block for several reasons:
-
Metabolic Blocking: The ortho-fluorine atom can block a potential site of aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug.
-
Conformational Control: The fluorine substituent can influence the preferred conformation of the phenyl ring relative to the side chain through steric and electronic effects, which can be critical for optimizing binding to a target protein.
-
Chiral Pool Synthesis: As a resolved enantiomer, it provides a direct route to stereochemically pure active pharmaceutical ingredients (APIs), which is often a regulatory requirement. It is used in the manufacture of anti-infective and anti-hypertensive drugs.[3]
Safety, Handling, and Storage
Ortho-fluoromandelic acid requires careful handling due to its hazardous properties.
-
Hazards: It is classified as a skin and eye irritant.[2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Handling: Always handle in a well-ventilated area or fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[3][9] Avoid creating dust and avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Conclusion
Ortho-fluoromandelic acid stands out as a high-value synthetic intermediate. Its unique combination of chirality and fluorine substitution provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its physical, chemical, and safety characteristics, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. (R)-2-FLUOROMANDELIC ACID | 32222-48-3 [amp.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Mandelic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Discovery and history of fluorinated mandelic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acid Derivatives
Authored by Gemini, Senior Application Scientist
Preamble: The Strategic Role of Fluorine in Advanced Chemical Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent compound.[2] These alterations often lead to enhanced metabolic stability, increased binding affinity, and modified acidity (pKa), making fluorination a critical tool in drug design and the development of advanced materials.[2][3]
Mandelic acid (2-hydroxy-2-phenylacetic acid), a chiral α-hydroxy acid first isolated in 1831 from bitter almonds, has long been a valuable scaffold in pharmaceuticals, serving as a precursor to various drugs and as a chiral resolving agent.[4][5] This guide provides a comprehensive technical overview of its fluorinated derivatives, focusing on the discovery, synthesis, and comparative properties of the ortho-, meta-, and para-fluorinated isomers (2-fluoro-, 3-fluoro-, and 4-fluoromandelic acid). We will explore the causal relationships behind synthetic strategies, present detailed experimental protocols, and analyze how the subtle change in fluorine's position on the aromatic ring dictates the molecule's function and application.
Core Synthetic Strategy: The Cyanohydrin Pathway
The most prevalent and historically significant route for synthesizing substituted mandelic acids is the cyanohydrin pathway.[6] This method leverages the corresponding substituted benzaldehyde as a readily available starting material. The logic of this two-step process is rooted in fundamental organic chemistry principles:
-
Nucleophilic Addition: The process begins with the formation of a mandelonitrile (an α-hydroxynitrile) intermediate. A cyanide source, such as sodium cyanide or hydrogen cyanide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorobenzaldehyde.[7] This creates a tetrahedral intermediate that, upon protonation, yields the stable cyanohydrin.
-
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under strong acidic conditions (e.g., concentrated hydrochloric acid). This reaction proceeds through a series of steps, ultimately converting the carbon-nitrogen triple bond into a carboxylic acid functional group, yielding the final fluorinated mandelic acid product.[8]
This pathway is efficient and provides a clear, reliable route to the desired products, making it a self-validating system for laboratory and potential industrial-scale synthesis.
Figure 1: General synthetic workflow for fluorinated mandelic acids via the cyanohydrin pathway.
The Positional Isomers: A Detailed Examination
The placement of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—creates three distinct isomers with unique properties and applications.
2-Fluoromandelic Acid (ortho-Fluoromandelic Acid)
Discovery and History
While a singular "discovery" paper is not readily apparent from early literature, the synthesis of this compound became feasible with the availability of 2-fluorobenzaldehyde. The exploration of ortho-substituted mandelic acids gained traction as intermediates for pharmaceuticals where steric and electronic effects close to the reaction center are crucial.[1] Its formal characterization and commercial availability are documented in chemical databases, with associated patents for its use in various synthetic processes.[9]
Detailed Synthetic Protocol: Cyanohydrin Route
This protocol outlines the synthesis of 2-fluoro-DL-mandelic acid from 2-fluorobenzaldehyde.
Step 1: Synthesis of 2-Fluoromandelonitrile
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide (NaCN) in water in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add 2-fluorobenzaldehyde to the stirred cyanide solution.
-
While maintaining the low temperature, add a saturated solution of sodium bisulfite (NaHSO₃) dropwise. The bisulfite adduct forms in situ, which then reacts with cyanide.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed to completion.
-
The resulting oily layer of 2-fluoromandelonitrile is separated from the aqueous layer. The aqueous layer is extracted with a suitable organic solvent (e.g., benzene or diethyl ether) to recover any dissolved product.
-
The organic extracts are combined with the main product. The solvent is carefully evaporated under reduced pressure. The crude nitrile should be used immediately in the next step due to its potential instability.[6]
Step 2: Hydrolysis to 2-Fluoro-DL-mandelic Acid
-
Transfer the crude 2-fluoromandelonitrile to a robust reaction vessel.
-
Add concentrated hydrochloric acid (HCl) in excess.
-
Allow the mixture to stand at room temperature for several hours (e.g., 12 hours) to initiate hydrolysis.
-
Gently heat the mixture on a steam bath to drive the reaction to completion and to evaporate water and excess HCl. This step should be performed in a fume hood as HCl gas is evolved.
-
Upon cooling, a mixture of this compound and ammonium chloride (NH₄Cl) will precipitate.
-
The crude solid is collected and purified. Purification is typically achieved by washing with cold benzene to remove organic impurities, followed by extraction of the mandelic acid from the NH₄Cl with a hot solvent in which the acid is soluble but the salt is not (e.g., hot benzene or diethyl ether).
-
Crystallization from a suitable solvent system yields the purified 2-fluoro-DL-mandelic acid.[8]
3-Fluoromandelic Acid (meta-Fluoromandelic Acid)
Discovery and History
The development of 3-fluoromandelic acid is closely linked to the broader advancement of organofluorine chemistry for pharmaceutical applications. The meta position is often targeted in drug design to alter electronic properties and metabolic pathways without introducing significant steric hindrance near the molecule's core functional groups. It is now a commercially available building block used in the synthesis of fluorinated APIs and for research into chiral compounds.[10]
Detailed Synthetic Protocol: Cyanohydrin Route
The synthesis follows the same principles as for the 2-fluoro isomer, substituting 3-fluorobenzaldehyde as the starting material. The protocol is identical in its steps and rationale, highlighting the robustness of this synthetic pathway for different positional isomers.
4-Fluoromandelic Acid (para-Fluoromandelic Acid)
Discovery and History
4-Fluoromandelic acid is perhaps the most widely cited of the three isomers. Its synthesis and application appear in numerous patents and publications, particularly concerning its use as a chiral resolving agent and as an intermediate in the synthesis of complex molecules.[11] The para-substitution pattern is a common strategy in medicinal chemistry to introduce fluorine, as it often enhances biological activity while being sterically remote from the primary functional groups.
Detailed Synthetic Protocol: Cyanohydrin Route
The synthesis is analogous to the protocols for the 2- and 3-fluoro isomers, beginning with 4-fluorobenzaldehyde. The reliability of the cyanohydrin route makes it the standard method for producing this isomer as well.
Comparative Data of Fluoromandelic Acid Isomers
The position of the fluorine atom significantly impacts the physicochemical properties of the molecule, as summarized below.
| Property | This compound | 3-Fluoromandelic Acid | 4-Fluoromandelic Acid |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol | 170.14 g/mol |
| CAS Number | 389-31-1[9] | 395-05-1[12] | 395-33-5[13] |
| Appearance | White to off-white solid | White to off-white crystalline powder | White to pale cream crystals or powder |
| Melting Point | ~160-164 °C[1] | ~100 °C[14] | ~134-140 °C[7] |
| pKa (Predicted) | ~3.1 | ~3.26[14] | ~3.3 |
Spectroscopic Characterization
The characterization of these isomers relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: All isomers will show characteristic broad peaks for the O-H stretch of the carboxylic acid and alcohol (~3400-2400 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1750 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals for the aromatic protons (with splitting patterns characteristic of the substitution), the methine proton (-CH(OH)-), and the acidic protons.
-
¹³C NMR: Will display signals for the eight distinct carbons, with the carbon attached to fluorine showing a large one-bond coupling constant (¹Jcf).
-
¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. Each isomer will exhibit a single resonance at a chemical shift characteristic of its position on the aromatic ring.[16]
-
Influence of Fluorine Position: A Deeper Analysis
The location of the fluorine atom dictates the electronic environment of the entire molecule, which in turn governs its acidity, reactivity, and biological interactions.
Figure 2: Impact of fluorine's position on the properties of mandelic acid.
-
Acidity (pKa): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to unsubstituted mandelic acid. The strength of this effect is distance-dependent.[3]
-
2-Fluoro: The fluorine atom is closest to the carboxylic acid group, resulting in the strongest inductive effect and making it the most acidic of the three isomers.
-
3-Fluoro & 4-Fluoro: The inductive effect weakens with distance, leading to similar and slightly lower acidities compared to the ortho isomer.
-
-
Applications in Asymmetric Synthesis: Enantiomerically pure fluorinated mandelic acids are valuable chiral building blocks.[4] Their distinct electronic and steric properties can influence the outcome of stereoselective reactions. They are also used as chiral resolving agents, where they form diastereomeric salts with racemic bases, allowing for the separation of enantiomers.[11]
-
Role in Drug Development: The incorporation of fluorine into the mandelic acid scaffold is a strategic move in drug discovery. The C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. Furthermore, the altered acidity and lipophilicity can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][10]
Conclusion
The fluorinated derivatives of mandelic acid represent a fascinating case study in the power of strategic fluorination. From their synthesis via the robust cyanohydrin pathway to their application as chiral synthons and pharmaceutical intermediates, these compounds highlight the profound impact that a single, well-placed atom can have on molecular properties and function. While the precise historical origins of their initial synthesis are intertwined with the broader explosion of organofluorine chemistry in the 20th century, their continued relevance in research and development is undisputed. This guide has provided the technical foundation necessary for researchers, scientists, and drug development professionals to understand, synthesize, and strategically utilize these valuable chemical entities.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Question 5 Devise a two-step synthesis of mandelic acid (C_6H_5CH(OH)COOH.. [askfilo.com]
- 8. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 9. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
Methodological & Application
Application Note: Chiral Resolution of Amines via Diastereomeric Salt Crystallization with (S)-2-Fluoromandelic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The isolation of single enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule often resides in only one of its enantiomeric forms.[1] This application note provides a comprehensive guide to the chiral resolution of racemic amines using (S)-2-Fluoromandelic acid as a chiral resolving agent. The protocol is based on the classical method of diastereomeric salt formation, which leverages the different physical properties of diastereomers to enable their separation by fractional crystallization.[2] We will delve into the theoretical underpinnings of this technique, provide a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed to be a self-validating system, incorporating analytical checkpoints to ensure the successful isolation of the target enantiomer.
Theoretical Background & Mechanistic Insights
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[3] The process hinges on a straightforward acid-base reaction between a racemic mixture of a base (the amine) and a single, pure enantiomer of an acid (the resolving agent).[4]
The Principle of Diastereomeric Non-Equivalence
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment. This makes their direct separation by standard physical methods like crystallization impossible. The core strategy is to temporarily convert the enantiomeric pair into a pair of diastereomers.[2] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties.[5]
By reacting a racemic amine, which consists of (R)-Amine and (S)-Amine, with an enantiopure resolving agent like (S)-2-Fluoromandelic acid, two diastereomeric salts are formed:
-
Salt 1: [(R)-Amine:(S)-Acid]
-
Salt 2: [(S)-Amine:(S)-Acid]
These two salts, having a diastereomeric relationship, will exhibit different solubilities in a given solvent system.[6] This solubility difference is the key to their separation. Through a carefully controlled crystallization process, the less soluble diastereomeric salt will preferentially precipitate from the solution, while the more soluble one remains in the mother liquor.[7]
Why 2-Fluoromandelic Acid?
Mandelic acid and its derivatives are highly effective resolving agents for a wide range of amines.[4] The choice of this compound offers specific advantages:
-
Acidity: The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid, impacting the stability and crystal lattice energy of the resulting salts.
-
Crystal Packing: The fluoro-substituent provides an additional site for intermolecular interactions (e.g., hydrogen bonding, dipole-dipole), which can lead to more robust and well-defined crystal packing, enhancing the solubility difference between the diastereomeric salts.[8]
-
Structural Rigidity: The phenyl and carboxyl groups provide a rigid framework that facilitates efficient chiral recognition during crystal formation.[9]
The overall success of the resolution is a complex interplay of thermodynamics and kinetics, depending heavily on the choice of solvent, temperature profile, and concentration.[10]
Visualized Workflow and Chemistry
// Reactants RacemicAmine [label="(R/S)-Amine"]; Plus1 [label="+"]; ResolvingAgent [label="(S)-2-Fluoromandelic Acid"];
// Arrow Arrow [label="->", shape=none];
// Products Diastereomer1 [label="[(R)-Amine:(S)-Acid Salt]\n(Less Soluble Diastereomer)"]; Plus2 [label="+"]; Diastereomer2 [label="[(S)-Amine:(S)-Acid Salt]\n(More Soluble Diastereomer)"];
// Layout {rank=same; RacemicAmine; Plus1; ResolvingAgent; Arrow; Diastereomer1; Plus2; Diastereomer2;} RacemicAmine -> Plus1 -> ResolvingAgent -> Arrow -> Diastereomer1 -> Plus2 -> Diastereomer2; } Caption: Formation of diastereomeric salts from a racemic amine.
Experimental Protocol
This protocol provides a generalized procedure. The choice of solvent, stoichiometry, and temperatures must be optimized for each specific amine.
Materials and Equipment
-
Racemic Amine
-
(S)-2-Fluoromandelic Acid (or (R)-enantiomer)
-
Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate (for screening)
-
Acids/Bases: 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH)
-
Organic Solvent for Extraction: Dichloromethane or Ethyl Acetate
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Equipment: Erlenmeyer flasks, magnetic stirrer and stir bars, heating plate, Buchner funnel and filtration flask, rotary evaporator, separatory funnel, pH paper.
-
Analytical Instruments: Melting point apparatus, polarimeter, Chiral HPLC or GC system.
Step 1: Diastereomeric Salt Formation & Crystallization
The goal is to find conditions where one diastereomeric salt crystallizes in high purity while the other remains dissolved.
-
Solvent Screening (Crucial Step): In separate small-scale test tubes, attempt to dissolve the racemic amine and the resolving agent in various solvents. A good solvent system will dissolve both components upon heating but will show precipitation of one diastereomer upon cooling.
-
Salt Formation: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq) in the chosen optimal solvent with gentle heating. In a separate flask, dissolve (S)-2-Fluoromandelic Acid (0.5 - 1.0 eq, start with 0.5 eq) in a minimal amount of the same warm solvent.
-
Scientist's Note: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy. It ensures that the precipitated salt is of higher enantiomeric purity, as there isn't enough resolving agent to precipitate the more soluble diastereomer.
-
-
Combine Solutions: Slowly add the resolving agent solution to the amine solution with continuous stirring. A precipitate may form immediately. If so, heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered, pure crystals. Placing the flask in an insulated container (e.g., a beaker of warm water) can promote this.
-
Induce Further Crystallization: Once at room temperature, you may place the flask in an ice bath or refrigerator (0-5 °C) for 1-2 hours to maximize the yield of the less soluble salt.[10]
Step 2: Isolation of the Enriched Diastereomer
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Drying: Dry the crystalline salt. A portion should be saved for melting point analysis. Diastereomers have different melting points, so a sharp melting point is an indicator of purity.
Step 3: Liberation of the Free Amine
This step recovers the enantiomerically enriched amine from the purified diastereomeric salt.
-
Dissolution & Basification: Dissolve the dried crystals in water. Add 1M NaOH solution dropwise while stirring until the solution is basic (pH > 11). This deprotonates the ammonium salt, liberating the free amine.[11]
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the liberated amine into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
Characterization and Analysis of Enantiomeric Excess (% ee)
Determining the enantiomeric excess (% ee) is essential to quantify the success of the resolution.
-
Polarimetry: Dissolve a known mass of the resolved amine in a specific solvent at a known concentration and measure its optical rotation. The % ee can be calculated using the formula: % ee = ([α]observed / [α]max) * 100 Where [α]max is the specific rotation of the pure enantiomer, available from literature.[3]
-
Chiral Chromatography (HPLC or GC): This is the most accurate method. A solution of the resolved amine is injected onto a chiral stationary phase. The two enantiomers will interact differently with the column, resulting in different retention times and two separate peaks.[12] The % ee is calculated from the relative areas of the two peaks.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The amine can be reacted with a chiral derivatizing agent to form new diastereomers that can be distinguished by ¹H or ³¹P NMR, allowing for direct integration of the signals to determine the enantiomeric ratio.[13][14]
Optimization and Troubleshooting
The success of diastereomeric resolution is highly dependent on optimizing key parameters.
| Parameter | Rationale & Optimization Strategy |
| Resolving Agent | The choice between (R)- or (S)-2-Fluoromandelic acid determines which amine enantiomer is likely to precipitate. It is often empirical. |
| Stoichiometry | Start with 0.5 eq of resolving agent. If yields are low but purity is high, incrementally increase the amount towards 1.0 eq. |
| Solvent System | This is the most critical parameter. Screen polar protic (alcohols), polar aprotic (acetone, ethyl acetate), and nonpolar solvents, including mixtures. The ideal solvent affords a large solubility difference between the two salts.[10] |
| Concentration | If no crystals form, the solution may be too dilute; carefully evaporate some solvent. If an oil or amorphous solid crashes out, the solution is likely too concentrated; add more solvent. |
| Temperature Profile | Slow, controlled cooling is paramount for selective crystallization. Crash cooling often leads to co-precipitation and lower enantiomeric purity. |
| Recrystallization | The optical purity of the isolated salt can often be improved by one or more recrystallization steps from the same or a different solvent system.[15] |
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Diastereomeric Salt Formation using 2-Fluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality and the Power of Diastereomeric Salt Resolution
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is paramount. A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is therefore a critical step in producing safe and effective pharmaceuticals.
Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust, scalable, and economically viable method.[1] This classical technique hinges on a simple yet elegant principle: the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics, most notably solubility.[1] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts can then be separated by fractional crystallization.
This application note provides a detailed guide to the use of 2-Fluoromandelic acid as a chiral resolving agent for the separation of racemic amines. We will delve into the underlying principles, provide a comprehensive, field-tested protocol, and discuss the critical parameters that govern the success of this resolution technique.
Why this compound? A Resolving Agent of Choice
Mandelic acid and its derivatives are widely recognized as effective chiral resolving agents due to their acidic nature, rigid structure, and ability to form well-defined crystalline salts. The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound can confer several advantageous properties:
-
Enhanced Acidity: The electron-withdrawing nature of the fluorine atom can increase the acidity of the carboxylic acid group, facilitating more efficient salt formation with basic amines.
-
Modified Crystal Lattice Interactions: The presence of fluorine can influence the crystal packing of the diastereomeric salts through hydrogen bonding and dipole-dipole interactions, potentially leading to greater differences in solubility between the two diastereomers.
-
Steric Influence: The ortho-fluoro substituent can introduce specific steric constraints that enhance the chiral recognition between the resolving agent and the enantiomers of the racemic amine.
The selection of a suitable resolving agent is often empirical, but the unique electronic and steric properties of this compound make it a compelling candidate for the resolution of a wide range of chiral amines, including key pharmaceutical intermediates like β-blockers.
The Principle of Diastereomeric Salt Resolution: A Step-by-Step Breakdown
The process of resolving a racemic amine using an enantiomerically pure chiral acid like (R)-2-Fluoromandelic acid can be conceptualized in three main stages:
-
Diastereomeric Salt Formation: The racemic amine, a 1:1 mixture of (R)-amine and (S)-amine, is reacted with a single enantiomer of this compound, for instance, (R)-2-Fluoromandelic acid. This reaction yields a mixture of two diastereomeric salts: [(R)-amine · (R)-2-Fluoromandelate] and [(S)-amine · (R)-2-Fluoromandelate].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most critically, different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.
-
Liberation of the Enantiomer: The crystallized, diastereomerically pure salt is then isolated. Subsequent treatment with a base will neutralize the this compound, liberating the desired, enantiomerically pure amine. Similarly, the other enantiomer can be recovered from the mother liquor.
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Experimental Protocol: Resolution of Racemic Propranolol with (R)-2-Fluoromandelic Acid
This protocol provides a detailed procedure for the chiral resolution of the racemic β-blocker propranolol using (R)-2-Fluoromandelic acid. Propranolol is a widely used pharmaceutical, and the (S)-enantiomer is known to be significantly more active than the (R)-enantiomer.
Materials and Reagents:
| Material/Reagent | Grade | Supplier |
| Racemic Propranolol | ≥98% | Commercially Available |
| (R)-2-Fluoromandelic Acid | ≥98% enantiomeric excess | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | Commercially Available |
| Deionized Water |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
-
Polarimeter for measuring optical rotation
-
Chiral HPLC system for determining enantiomeric excess
Step-by-Step Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution of Racemic Propranolol: In a 250 mL round-bottom flask, dissolve 10.0 g (38.6 mmol) of racemic propranolol in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate. Warm the mixture gently with stirring to ensure complete dissolution.
-
Preparation of Resolving Agent Solution: In a separate flask, dissolve 6.56 g (38.6 mmol) of (R)-2-Fluoromandelic acid in 50 mL of the same methanol/ethyl acetate solvent mixture.
-
Salt Formation: Slowly add the (R)-2-Fluoromandelic acid solution to the propranolol solution with continuous stirring at room temperature. A white precipitate may begin to form immediately.
-
Crystallization: Heat the resulting suspension to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature without agitation. Then, place the flask in an ice bath for 2-4 hours to promote further crystallization.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Drying: Dry the collected crystals under vacuum to a constant weight. This first crop of crystals is expected to be enriched in one of the diastereomeric salts.
Part B: Liberation of the Enantiomerically Enriched Propranolol
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
Basification: With vigorous stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 11-12. This will neutralize the this compound and liberate the free base of propranolol.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated propranolol with three 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched propranolol.
Part C: Analysis and Characterization
-
Yield Calculation: Determine the mass of the recovered propranolol and calculate the yield.
-
Optical Rotation: Prepare a solution of the recovered propranolol in a suitable solvent (e.g., ethanol) at a known concentration and measure its optical rotation using a polarimeter.
-
Enantiomeric Excess (ee) Determination: The most accurate method to determine the enantiomeric purity is by chiral High-Performance Liquid Chromatography (HPLC). Dissolve a small sample of the recovered propranolol in the mobile phase and analyze it using a suitable chiral column (e.g., a polysaccharide-based column).
Causality Behind Experimental Choices
-
Solvent System: The choice of a methanol/ethyl acetate mixture is crucial. Methanol provides good solubility for both the free base and the salt at elevated temperatures, while ethyl acetate helps to modulate the polarity and can induce precipitation upon cooling. The ideal solvent system is one in which the two diastereomeric salts have a significant difference in solubility.
-
Stoichiometry: An equimolar amount of the resolving agent is used to ensure that all of the racemic amine can form a salt. In some cases, using a sub-stoichiometric amount of the resolving agent can improve the purity of the initially crystallized salt.
-
Cooling Rate: Slow cooling is essential for the formation of well-defined crystals and to maximize the differentiation in solubility between the diastereomers. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the efficiency of the resolution.
-
Liberation Step: The use of a strong base like NaOH ensures the complete deprotonation of the amine and neutralization of the resolving agent, allowing for efficient extraction of the free base into an organic solvent.
Self-Validating System: Monitoring and Optimization
A successful diastereomeric salt resolution protocol should be a self-validating system. This involves in-process monitoring and potential optimization:
-
Monitoring Crystallization: The progress of the crystallization can be monitored visually. The formation of a significant amount of crystalline solid upon cooling is a positive indicator.
-
Analysis of the Mother Liquor: After filtering the first crop of crystals, the mother liquor can be analyzed by chiral HPLC to determine the enantiomeric composition of the remaining propranolol. This will confirm that the desired enantiomer has been preferentially removed from the solution.
-
Recrystallization: To improve the enantiomeric excess of the resolved amine, the isolated diastereomeric salt can be recrystallized one or more times from the same or a different solvent system. The optical rotation and chiral HPLC analysis of successive crops will indicate when the desired level of purity has been achieved.
Data Presentation
| Parameter | Description | Expected Outcome |
| Yield of Diastereomeric Salt | The mass of the first crop of crystallized salt. | Dependent on the relative solubilities; a good separation will yield a substantial amount of one diastereomer. |
| Yield of Enriched Propranolol | The mass of free base recovered after liberation. | Typically, the theoretical maximum yield for a single enantiomer from a racemate is 50%. |
| Optical Rotation [α]D | The measured rotation of plane-polarized light. | A non-zero value indicates successful resolution. The sign (+ or -) will depend on which enantiomer was isolated. |
| Enantiomeric Excess (ee) | The percentage of one enantiomer in excess of the other. | A high ee value (e.g., >90%) after the first crystallization indicates an efficient resolution. |
Conclusion
Diastereomeric salt formation using this compound is a powerful and versatile technique for the chiral resolution of racemic amines. The protocol outlined here for the resolution of propranolol serves as a robust starting point for researchers. By understanding the principles behind the experimental choices and implementing a self-validating approach through careful monitoring and optimization, this method can be effectively applied to a wide range of chiral separations in both academic and industrial settings. The unique properties of this compound make it a valuable tool in the synthesis of enantiomerically pure compounds, contributing to the development of safer and more effective pharmaceuticals.
References
Application Note: 2-Fluoromandelic Acid as a Chiral Derivatizing Agent for NMR Spectroscopy
Introduction: The Imperative of Chiral Analysis in Modern Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, biology, and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. Consequently, the ability to accurately determine the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is of paramount importance in drug development, asymmetric synthesis, and metabolomics.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for structural elucidation. However, enantiomers are indistinguishable in a standard achiral NMR experiment as they possess identical physical and chemical properties. To overcome this, chiral derivatizing agents (CDAs) are employed.[2][3] A CDA is an enantiomerically pure compound that reacts with the chiral analyte to form a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra.[1][4] This allows for the differentiation and quantification of the original enantiomers.
This application note provides a comprehensive guide to the use of 2-fluoromandelic acid as a versatile and effective chiral derivatizing agent for NMR spectroscopy. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the unique advantages offered by the fluorine-containing nature of this reagent.
The Power of Fluorine in NMR Spectroscopy: A Unique Advantage
The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR spectroscopy for several key reasons:
-
High Natural Abundance and Sensitivity: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, comparable to protons (¹H).[5][6]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H, spanning approximately 800 ppm.[5] This large dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, leading to cleaner and more easily interpretable spectra.[7][8]
-
Absence of Background Signals: Fluorine is rare in endogenous biological molecules, meaning that ¹⁹F NMR spectra are typically free from interfering background signals.[8]
These properties make fluorine-containing CDAs, such as this compound, particularly advantageous for chiral analysis.
This compound: A Superior Chiral Derivatizing Agent
This compound, available in both (R) and (S) enantiomerically pure forms, is a carboxylic acid that can be readily coupled with chiral alcohols and amines to form diastereomeric esters and amides, respectively.
Mechanism of Chiral Discrimination
The fundamental principle behind the use of this compound as a CDA is the formation of diastereomers with distinct NMR signatures. When a racemic mixture of a chiral analyte (containing both R and S enantiomers) is reacted with an enantiomerically pure form of this compound (e.g., the (R)-enantiomer), two diastereomers are formed: (R,R) and (S,R).
Due to the different three-dimensional arrangements of the atoms in these diastereomers, the electronic environments of the nuclei, including the fluorine atom on the mandelic acid moiety and the protons on the analyte, will be slightly different. This difference in the local magnetic field results in distinct chemical shifts in both the ¹⁹F and ¹H NMR spectra for the two diastereomers. The relative integration of these separated signals directly corresponds to the ratio of the original enantiomers, allowing for the precise determination of enantiomeric excess.
Workflow for Chiral Analysis using this compound
Caption: Workflow for determining enantiomeric excess using this compound.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Alcohol with (R)-2-Fluoromandelic Acid
This protocol provides a general procedure for the esterification of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)-2-Fluoromandelic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 eq) and (R)-2-fluoromandelic acid (1.2 eq) in anhydrous DCM.
-
Addition of Coupling Agents: Add DMAP (0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath and then add DCC (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if needed.
-
NMR Sample Preparation: Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃.
-
NMR Acquisition: Acquire both ¹H and ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest is used for accurate integration.[9]
Protocol 2: Derivatization of a Chiral Amine with (R)-2-Fluoromandelic Acid
This protocol outlines the amidation of a primary or secondary chiral amine.
Materials:
-
Chiral amine (1.0 eq)
-
(R)-2-Fluoromandelic acid (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
-
Ethyl acetate
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the chiral amine (1.0 eq) and (R)-2-fluoromandelic acid (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: Add DIPEA (2.0 eq) followed by the BOP reagent (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification (if necessary): Purify the crude diastereomeric amide mixture by flash column chromatography.
-
NMR Sample Preparation: Prepare an NMR sample by dissolving the product in an appropriate deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra, paying attention to the parameters for quantitative analysis as mentioned in the previous protocol.
Data Analysis and Interpretation
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum is often the most straightforward for determining enantiomeric excess. Due to the wide chemical shift dispersion and the simplicity of the spectra (often proton-decoupled), the signals corresponding to the fluorine atoms of the two diastereomers are typically well-resolved singlets.[7]
The enantiomeric excess (ee) is calculated using the following formula:
ee (%) = [ | Integral₁ - Integral₂ | / (Integral₁ + Integral₂) ] x 100
Where Integral₁ and Integral₂ are the integration values of the two diastereomeric signals.
¹H NMR Analysis
While ¹⁹F NMR is often preferred, ¹H NMR can also be used for ee determination. The protons on the chiral analyte, particularly those close to the newly formed stereocenter, will experience different shielding effects in the two diastereomers, leading to separate signals. The same integration-based calculation is then applied.
Example Data
The following table provides representative chemical shift differences (Δδ) observed in ¹⁹F NMR spectra for different classes of compounds derivatized with this compound.
| Analyte Class | Functional Group | Typical Δδ (ppm) in ¹⁹F NMR |
| Secondary Alcohols | -OH | 0.05 - 0.20 |
| Primary Amines | -NH₂ | 0.10 - 0.35 |
| Amino Acids | -NH₂ | 0.15 - 0.40 |
| Dipeptides | -NH₂ (N-terminus) | 0.20 - 0.50[10] |
Note: These values are illustrative and can vary depending on the specific structure of the analyte and the NMR solvent used.
Advanced Applications: Determination of Absolute Configuration
Beyond determining enantiomeric excess, chiral derivatizing agents like this compound can, in some cases, be used to assign the absolute configuration of the analyte. This is typically achieved by comparing the experimental NMR data of the diastereomers to computationally predicted chemical shifts using methods like the CP3 probability analysis.[11][12] This advanced technique requires a combination of high-quality experimental data and theoretical calculations.
Troubleshooting and Considerations
-
Incomplete Derivatization: If the reaction does not go to completion, the unreacted analyte may interfere with the NMR analysis. Ensure the use of appropriate coupling agents and reaction conditions.
-
Kinetic Resolution: Be aware of the possibility of kinetic resolution, where one enantiomer reacts faster than the other. This can lead to an inaccurate determination of the initial enantiomeric ratio. Using a slight excess of the derivatizing agent can help mitigate this.
-
Signal Overlap in ¹H NMR: In complex molecules, signal overlap in the ¹H NMR spectrum can make accurate integration challenging. In such cases, ¹⁹F NMR is the preferred method.
-
Racemization: Ensure that the reaction conditions are mild enough to prevent racemization of either the analyte or the derivatizing agent.
Conclusion
This compound is a highly effective and versatile chiral derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy. The presence of the fluorine atom provides a unique and powerful analytical handle, offering the advantages of high sensitivity, wide chemical shift dispersion, and a lack of background signals in ¹⁹F NMR. The straightforward derivatization procedures for alcohols and amines, coupled with the clear resolution of diastereomeric signals, make this reagent an invaluable tool for researchers, scientists, and professionals in the fields of drug development, synthetic chemistry, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Kinetic Resolution of Secondary Alcohols Using (R)- or (S)-2-Fluoromandelic Acid
Abstract
The generation of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral secondary alcohols, in particular, are pivotal building blocks for a vast array of pharmaceuticals. Kinetic resolution represents a powerful and practical strategy for accessing these enantiopure materials from inexpensive racemic mixtures. This document provides a detailed technical guide on the application of 2-fluoromandelic acid as a highly effective chiral resolving agent for secondary alcohols. We will explore the underlying chemical principles, provide a comprehensive, step-by-step protocol for laboratory execution, and discuss critical methods for the analysis and validation of the resolution's success.
Introduction: The Imperative of Chirality and the Logic of Kinetic Resolution
In the pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is often the critical determinant of therapeutic efficacy and toxicological profile. For chiral molecules, one enantiomer may exhibit the desired pharmacological activity while its mirror image can be inactive or, in some cases, dangerously toxic. Consequently, the ability to produce single-enantiomer drugs is a regulatory and safety imperative.
Kinetic resolution is a method that leverages differences in reaction rates to separate enantiomers. The core principle involves reacting a racemic mixture with a single enantiomer of a chiral reagent, known as the resolving agent. Because the two enantiomers of the substrate will react with the chiral reagent to form two different diastereomeric transition states, the activation energies for the two pathways will differ. This results in one enantiomer reacting significantly faster than the other.
By stopping the reaction at approximately 50% conversion, we can achieve a mixture where the unreacted starting material is enriched in the slow-reacting enantiomer, and the product is enriched in the diastereomer derived from the fast-reacting enantiomer. This compound is an excellent resolving agent for alcohols due to its ability to form diastereomeric esters whose differing properties—both in their rate of formation and their physical characteristics (e.g., crystallizability, chromatographic mobility)—can be exploited for separation. The fluorine substituent can enhance these differences through electronic and steric effects, often leading to higher selectivity compared to unsubstituted mandelic acid.[1][2]
The Mechanism: A Tale of Two Reaction Rates
The kinetic resolution of a racemic alcohol using a single enantiomer of this compound is typically achieved through a diastereoselective esterification reaction. In this process, the chiral carboxylic acid is activated and reacts with the alcohol nucleophile.
Let's consider a racemic alcohol, (R/S)-Alcohol, reacting with enantiopure (S)-2-Fluoromandelic Acid ((S)-2-FMA):
-
(R)-Alcohol + (S)-2-FMA → (R,S)-Ester (Fast reaction, rate constant k_fast)
-
(S)-Alcohol + (S)-2-FMA → (S,S)-Ester (Slow reaction, rate constant k_slow)
Because the transition state leading to the (R,S)-Ester is sterically and/or electronically more favorable than the one leading to the (S,S)-Ester, k_fast > k_slow. This differential in reaction rates is the basis of the resolution. The efficiency of this process is quantified by the selectivity factor (s), where s = k_fast / k_slow . A high selectivity factor (ideally s > 25) is indicative of a synthetically useful resolution.
References
Application Notes & Protocols: Enzymatic Resolution of Racemic 2-Fluoromandelic Acid Esters
Abstract
Enantiomerically pure 2-fluoromandelic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This application note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic this compound esters. We detail field-proven protocols for the lipase-catalyzed enantioselective acylation of the racemic ester, leveraging the high selectivity of lipases in organic media. The guide covers substrate preparation, enzyme selection and immobilization, detailed reaction protocols, and analytical methodologies for the determination of conversion and enantiomeric excess. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to implement robust and scalable chiral separation processes.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. The method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme stereoselectively catalyzes the transformation of one enantiomer at a much higher rate than the other.
For the resolution of racemic this compound esters, a lipase is used to selectively acylate one of the enantiomers. Lipases, such as Lipase PS from Pseudomonas cepacia, are highly effective for this transformation in non-aqueous environments.[1] The reaction typically employs an acyl donor, such as vinyl acetate, which results in an irreversible acylation, driving the reaction forward.
As depicted below, the lipase preferentially acylates the (R)-enantiomer of the this compound ester, leaving the unreacted (S)-enantiomer. The reaction is allowed to proceed to approximately 50% conversion, at which point a theoretical maximum for enantiomeric excess (ee) of both the product and the remaining substrate can be achieved. The resulting mixture contains the acylated (R)-ester and the unreacted (S)-ester, which can then be separated by standard chromatographic techniques.
References
Application Notes & Protocols: The Strategic Use of 2-Fluoromandelic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Fluoromandelic acid (2-FMA), a chiral aromatic α-hydroxy acid, has emerged as a particularly valuable and versatile building block in this domain. Its unique trifunctional structure—comprising a carboxylic acid, a benzylic hydroxyl group, and a fluorine-substituted aromatic ring—offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of 2-FMA's application in synthesizing pharmaceutical intermediates, focusing on its dual role as a chiral resolving agent and a foundational chiral building block. We will elucidate the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Value Proposition of this compound
Mandelic acid and its derivatives have long been recognized as key precursors in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.[4][5][6] The introduction of a fluorine atom onto the phenyl ring, as in this compound, significantly enhances its utility. The fluorine atom's high electronegativity can modulate the pKa of the carboxylic acid and the reactivity of the aromatic ring, while also serving as a potential metabolic shield in the final active pharmaceutical ingredient (API).[2][3]
2-FMA is particularly prized for its stereochemical properties. As a chiral molecule, it exists in two enantiomeric forms, (R)- and (S)-2-Fluoromandelic acid. This chirality is the key to its two primary applications in pharmaceutical synthesis:
-
Chiral Resolution: Leveraging its acidic nature and chirality to separate racemic mixtures of basic compounds, especially amines.[7][8][9]
-
Chiral Pool Synthesis: Acting as an enantiopure starting material where its core structure is incorporated into the target molecule, preserving stereochemical integrity.[5][10]
Physicochemical Properties of this compound
A clear understanding of a reagent's properties is fundamental to its effective use. The table below summarizes key data for 2-Fluoro-DL-mandelic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | [11] |
| Molecular Weight | 170.14 g/mol | [11] |
| Appearance | White crystalline solid | [12] |
| Melting Point | ~160-164 °C (for D-enantiomer) | [12] |
| Solubility | Soluble in water and polar organic solvents like alcohols and ethers. | [12] |
| Primary Hazards | Skin and serious eye irritant. | [11] |
graph "2_Fluoromandelic_Acid_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="transparent";// Main structure node main [label="", pin=true, pos="0,0!"]; // Nodes for atoms C1 [label="C", pos="-0.5,0.866!"]; C2 [label="C", pos="-1,0!"]; C3 [label="C", pos="-0.5,-0.866!"]; C4 [label="C", pos="0.5,-0.866!"]; C5 [label="C", pos="1,0!"]; C6 [label="C", pos="0.5,0.866!"]; F [label="F", pos="-1.0,1.732!", fontcolor="#34A853"]; CH [label="C*", pos="2,0!", fontcolor="#EA4335"]; OH_chiral [label="OH", pos="2.5,0.866!"]; H_chiral [label="H", pos="2.5,-0.866!"]; COOH_C [label="C", pos="3,0!"]; COOH_O1 [label="O", pos="3.5,0.866!"]; COOH_O2 [label="OH", pos="3.5,-0.866!"]; // Aromatic ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Substituents C1 -- F; C5 -- CH; // Chiral center bonds CH -- OH_chiral; CH -- H_chiral; CH -- COOH_C; // Carboxylic acid bonds COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2; // Labels label_chiral [label="Chiral Center*", pos="2,-1.5!", fontcolor="#EA4335"]; label_acid [label="Carboxylic Acid", pos="4.5,-0.866!", fontcolor="#4285F4"]; label_hydroxyl [label="Benzylic Hydroxyl", pos="3.5,1.2!", fontcolor="#FBBC05"]; label_fluoro [label="Ortho-Fluoro Group", pos="-1.5,2.0!", fontcolor="#34A853"];
}
Caption: Structure and key functional moieties of this compound.
Application I: 2-FMA as a Chiral Resolving Agent
The separation of enantiomers, or resolution, is a critical process in pharmaceutical development, as often only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or even harmful.[5] The most common method for resolving racemic bases is through the formation of diastereomeric salts using a chiral acid.[8][9]
Principle of Diastereomeric Salt Resolution
When a racemic amine ((R/S)-Amine) is reacted with a single enantiomer of a chiral acid, such as (R)-2-FMA, two diastereomeric salts are formed: [(R)-Amine · (R)-2-FMA] and [(S)-Amine · (R)-2-FMA]. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent system.[8] This difference allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, leaving the more soluble one behind. Once separated, the pure amine enantiomer can be liberated from the salt by treatment with a base.
Caption: Workflow for the chiral resolution of a racemic amine using (R)-2-FMA.
Protocol: Resolution of Racemic 1-Phenylethylamine
This protocol details the resolution of racemic 1-phenylethylamine using (R)-2-Fluoromandelic acid. The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference. Ethanol is often a good starting point.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Purpose |
| (±)-1-Phenylethylamine | 121.18 | 1.21 g | 10.0 | Racemic substrate |
| (R)-2-Fluoromandelic acid | 170.14 | 1.70 g | 10.0 | Chiral resolving agent |
| Ethanol (95%) | - | ~25 mL | - | Solvent |
| Diethyl ether | - | ~50 mL | - | Anti-solvent/Washing |
| 2M NaOH (aq) | - | As needed | - | Liberation of free amine |
| Dichloromethane | - | ~60 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | - | As needed | - | Drying agent |
Step-by-Step Procedure
-
Salt Formation:
-
In a 100 mL Erlenmeyer flask, dissolve 1.70 g (10.0 mmol) of (R)-2-Fluoromandelic acid in 15 mL of warm 95% ethanol.
-
In a separate small beaker, dissolve 1.21 g (10.0 mmol) of (±)-1-phenylethylamine in 10 mL of 95% ethanol.
-
Slowly add the amine solution to the acid solution with gentle swirling. The mixture will warm slightly, and a precipitate should begin to form.
-
Causality Insight: The reaction is a simple acid-base neutralization. Adding the solutions while warm helps ensure homogeneity before crystallization begins, often leading to purer crystals.
-
-
Crystallization:
-
Gently heat the mixture on a hot plate until all the solid redissolves.
-
Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Causality Insight: Slow cooling is paramount for selective crystallization. Rapid cooling can trap impurities and the more soluble diastereomer, reducing the enantiomeric excess of the final product.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold diethyl ether to remove any adhering mother liquor.
-
Dry the crystals. This is the less soluble diastereomer, likely the (R)-1-phenylethylamine · (R)-2-FMA salt.
-
-
Liberation of the Enantiopure Amine:
-
Transfer the dried crystals to a separatory funnel containing 30 mL of water and 30 mL of dichloromethane.
-
Add 2M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 11). All solids should dissolve as the salt is neutralized.
-
Separate the layers. Extract the aqueous layer twice more with 15 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-1-phenylethylamine.
-
-
Analysis:
-
Determine the yield and assess the optical purity of the recovered amine using a polarimeter. Compare the specific rotation to the literature value for the pure enantiomer.
-
Application II: 2-FMA as a Chiral Building Block
Beyond resolution, enantiopure 2-FMA is a valuable starting material for synthesizing complex chiral molecules. Its structure can be strategically incorporated, transferring its stereochemistry to the final product. A common application is the synthesis of chiral α-amino alcohols or related structures, which are prevalent motifs in pharmaceuticals.[13][14]
Strategy: Synthesis of a Chiral 2-Fluoro-α-hydroxy Amide Intermediate
This workflow demonstrates the conversion of (R)-2-Fluoromandelic acid into a chiral amide. This amide can then be a precursor to other key intermediates, for example, by reducing the amide to an amine. This approach is fundamental in building chiral backbones for various drug candidates.
Caption: Synthetic pathway for converting (R)-2-FMA into a chiral amide intermediate.
Protocol: Synthesis of (R)-N-benzyl-2-(2-fluorophenyl)-2-hydroxyacetamide
This protocol details the synthesis of a chiral amide intermediate from (R)-2-FMA and benzylamine. The carboxylic acid is first activated by converting it to an acid chloride, which is a much more reactive electrophile for the subsequent amidation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Purpose |
| (R)-2-Fluoromandelic acid | 170.14 | 0.85 g | 5.0 | Chiral starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 0.44 mL (0.72g) | 6.0 | Activating agent |
| Benzylamine | 107.15 | 0.54 mL (0.53g) | 5.0 | Nucleophile |
| Pyridine | 79.10 | 0.81 mL (0.79g) | 10.0 | Base/HCl scavenger |
| Dichloromethane (DCM) | - | ~40 mL | - | Anhydrous solvent |
| 1M HCl (aq) | - | ~20 mL | - | Aqueous wash |
| Sat. NaHCO₃ (aq) | - | ~20 mL | - | Aqueous wash |
| Brine | - | ~20 mL | - | Aqueous wash |
Step-by-Step Procedure
-
Hydroxyl Protection (Optional but Recommended):
-
Expertise Insight: The free hydroxyl group on 2-FMA can react with thionyl chloride. For a cleaner reaction and higher yield, it is often protected first (e.g., as a silyl ether like TBDMS-ether). The protecting group is then removed after amidation. For simplicity, this protocol proceeds without protection but may require more careful purification.
-
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 0.85 g (5.0 mmol) of (R)-2-Fluoromandelic acid in 20 mL of anhydrous DCM.
-
Cool the flask in an ice bath.
-
Slowly add 0.44 mL (6.0 mmol) of thionyl chloride dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours, or until gas evolution ceases and the solution becomes clear.
-
Causality Insight: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion. Performing this step under anhydrous conditions is crucial to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
-
Amide Coupling:
-
In a separate flask, dissolve 0.54 mL (5.0 mmol) of benzylamine and 0.81 mL (10.0 mmol) of pyridine in 10 mL of anhydrous DCM.
-
Cool this amine solution in an ice bath.
-
Slowly add the freshly prepared acid chloride solution from Step 2 to the amine solution via a cannula or dropping funnel over 20 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Causality Insight: Pyridine acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive. Using a slight excess of base ensures the reaction proceeds efficiently.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 20 mL of 1M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution (to remove any unreacted acid), and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
-
-
Analysis:
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC can be used to confirm that no racemization occurred during the reaction sequence.
-
Conclusion
This compound stands out as a high-value reagent for the synthesis of advanced pharmaceutical intermediates. Its dual functionality as both a reliable chiral resolving agent and an enantiopure building block provides synthetic chemists with a powerful tool for introducing chirality and the beneficial properties of fluorine into drug candidates. The protocols and workflows detailed herein are designed to be robust and reproducible, but more importantly, they are presented with an emphasis on the underlying chemical principles. This approach, which bridges methodology with causality, is essential for troubleshooting, optimization, and the innovative application of this versatile molecule in the ongoing quest for new and more effective therapeutics.
References
- 1. pharmtech.com [pharmtech.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. Mandelic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 14. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for determining enantiomeric excess with 2-Fluoromandelic acid
Application Note & Protocol
Topic: High-Fidelity Determination of Enantiomeric Excess in Chiral Alcohols and Amines Using 2-Fluoromandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stereochemical Purity
In the fields of pharmaceutical development, asymmetric synthesis, and natural product chemistry, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a fundamental requirement. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological, toxicological, and physiological effects. Consequently, robust and accurate methods for quantifying enantiomeric excess (ee) are essential for regulatory approval and ensuring therapeutic efficacy and safety.
While chiral High-Performance Liquid Chromatography (HPLC) on a specialized chiral stationary phase is a powerful tool, an alternative and often complementary approach involves Nuclear Magnetic Resonance (NMR) spectroscopy. In their native state, enantiomers are indistinguishable by NMR as they possess identical physical and chemical properties in an achiral environment.[1][2] The core strategy to overcome this limitation is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure reagent, known as a Chiral Derivatizing Agent (CDA).[3][4][5] Diastereomers, unlike enantiomers, have distinct physical properties and, therefore, exhibit different chemical shifts in an NMR spectrum, allowing for their direct quantification.[6]
This application note provides a detailed protocol for the use of this compound as a highly effective CDA for determining the enantiomeric excess of chiral alcohols and amines. We will delve into the underlying principles, step-by-step experimental procedures for both derivatization and analysis by NMR and HPLC, and data interpretation.
Principle of the Method: From Indistinguishable Enantiomers to Quantifiable Diastereomers
The fundamental principle lies in the covalent reaction of a racemic or enantioenriched analyte (e.g., a mixture of R- and S-alcohols) with a single enantiomer of the CDA, such as (R)-2-Fluoromandelic acid. This reaction generates a mixture of diastereomers ((R,R)- and (S,R)-esters) which are no longer mirror images of each other.
Reaction Scheme: (R)-Analyte + (S)-Analyte + 2 x (R)-2-Fluoromandelic Acid → (R,R)-Diastereomer + (S,R)-Diastereomer
These newly formed diastereomers possess unique spatial arrangements, leading to distinct magnetic environments for their respective nuclei. When analyzed by NMR spectroscopy, protons or other NMR-active nuclei close to the chiral centers will resonate at different frequencies (chemical shifts), producing separate, quantifiable signals. The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers in the original sample.
Why this compound?
While classic reagents like Mosher's acid (MTPA) are widely used, this compound offers a distinct advantage: the presence of a fluorine-19 (¹⁹F) nucleus. ¹⁹F NMR spectroscopy provides several benefits:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, resulting in strong signal intensity.
-
Clean Spectral Window: The ¹⁹F chemical shift range is vast, and biological molecules rarely contain fluorine. This results in a clean, background-free spectrum where the signals from the diastereomers are the only ones present.
-
Sharp Signals: ¹⁹F NMR typically yields sharp singlets (unless coupling to other nearby nuclei), making integration highly accurate.
Experimental Protocols
This section details the necessary steps for derivatization and subsequent analysis. It is crucial to use an enantiomerically pure form of this compound (>99% ee) for accurate results.
Protocol A: Derivatization of a Chiral Alcohol
This protocol describes the formation of diastereomeric esters using a standard carbodiimide coupling agent.
Materials:
-
Chiral alcohol analyte (e.g., 1-phenylethanol)
-
(R)- or (S)-2-Fluoromandelic acid (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent, ~10-20 mg) and (R)-2-Fluoromandelic acid (1.1 equivalents) in anhydrous DCM (2-3 mL).
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.
-
Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Add DCC (1.2 equivalents) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates complete consumption of the limiting alcohol.
-
Work-up:
-
Filter the reaction mixture through a small plug of celite or cotton to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Optional but Recommended): The crude diastereomeric ester mixture can be purified by flash column chromatography on silica gel if necessary, though for direct NMR analysis of the crude product is often sufficient.
Protocol B: Analysis by ¹⁹F NMR Spectroscopy
Sample Preparation:
-
Dissolve the crude or purified diastereomeric ester mixture (~10 mg) in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A standard 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard one-pulse sequence.
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 64-256 scans).
Data Processing and Calculation:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Identify the two distinct signals corresponding to the fluorine nuclei in the two diastereomers.
-
Carefully integrate the area under each peak. Let the integrals be denoted as I₁ and I₂.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
Protocol C: Analysis by Achiral HPLC
The diastereomers formed can also be separated and quantified using standard, non-chiral HPLC.[7][8]
Sample Preparation:
-
Prepare a dilute solution of the diastereomeric mixture (~1 mg/mL) in the mobile phase.
Instrumental Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and ethyl acetate is typically effective. The exact ratio (e.g., 95:5 to 80:20) should be optimized to achieve baseline separation (Rₛ > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Data Processing and Calculation:
-
Identify the two peaks corresponding to the separated diastereomers.
-
Integrate the area of each peak. Let the peak areas be A₁ and A₂.
-
Calculate the enantiomeric excess (% ee) using the formula:
% ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
Data Interpretation & Visualization
The following diagram and table illustrate the expected workflow and results.
Caption: Workflow for ee determination using this compound.
Representative Data Summary
The following table presents hypothetical data for an analyte with an 85% enantiomeric excess of the (S)-enantiomer after derivatization with (R)-2-Fluoromandelic acid.
| Analysis Method | Parameter | Diastereomer 1 ((S,R)-Ester) | Diastereomer 2 ((R,R)-Ester) | Calculation | Result (% ee) |
| ¹⁹F NMR | Integral Area (I) | 92.5 | 7.5 | ( | 92.5 - 7.5 |
| Chemical Shift (δ) | -165.21 ppm | -165.35 ppm | - | - | |
| Achiral HPLC | Peak Area (A) | 1,850,000 | 150,000 | ( | 1.85M - 0.15M |
| Retention Time (tᵣ) | 8.32 min | 9.15 min | - | - |
Troubleshooting
-
Incomplete Derivatization: If the starting material is still present, increase the reaction time or the equivalents of the coupling agent. Ensure all reagents and solvents are anhydrous.
-
Poor NMR Signal Resolution: The chemical shift difference (Δδ) can be small. Analysis on a higher field spectrometer (e.g., 600 MHz) can improve separation. Using a different deuterated solvent may also alter the chemical shifts.
-
Poor HPLC Peak Separation: Optimize the mobile phase composition. A more polar solvent (more ethyl acetate) will decrease retention times, while a less polar solvent (more hexane) will increase them, potentially improving resolution.
Conclusion
The use of this compound as a chiral derivatizing agent provides a reliable, accurate, and highly effective method for the determination of enantiomeric excess in chiral alcohols and amines. The protocol leverages the formation of diastereomers, which can be readily quantified by either ¹⁹F NMR spectroscopy or standard achiral HPLC. The ¹⁹F NMR approach is particularly advantageous due to its high sensitivity and the absence of interfering background signals, making this a valuable tool for chemists in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) NMR methods for determination of enantiomeric excess. (2000) | Rothchild R | 96 Citations [scispace.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in 2-Fluoromandelic acid resolutions
Technical Support Center: 2-Fluoromandelic Acid Resolution
A Senior Application Scientist's Guide to Troubleshooting Low Enantioselectivity
The successful resolution of racemic this compound is a critical step for researchers in pharmaceutical development and fine chemical synthesis, where the biological activity of a single enantiomer is paramount. However, achieving high enantioselectivity via diastereomeric salt crystallization can be a significant challenge, often plagued by issues of poor crystallization, low yield, or insufficient enantiomeric excess (e.e.). This guide provides a structured, in-depth approach to diagnosing and resolving these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts for researchers new to this specific resolution.
Q1: What is the core principle of chiral resolution by diastereomeric salt crystallization?
A: Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.[1][2] Enantiomers have identical physical properties, making them difficult to separate directly.[3][4] The strategy involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the "resolving agent").[3] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities.[1][4] This solubility difference allows one diastereomer to crystallize preferentially from a solution, enabling its separation by filtration.[5] The pure enantiomer of the acid is then recovered from the isolated salt.
Q2: Why is the enantiopurity of this compound important?
A: Enantiomerically pure mandelic acid and its derivatives are crucial building blocks (chiral synthons) in the synthesis of numerous pharmaceuticals, including semisynthetic penicillins and cephalosporins.[6] The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.[7] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects, as was famously the case with thalidomide.[8] Therefore, regulatory agencies require that chiral drugs be fully characterized and, in most cases, marketed as a single enantiomer.[9]
Q3: What are the most common resolving agents for mandelic acid derivatives?
A: A variety of chiral amines have been successfully used to resolve mandelic acid and its substituted analogs. The choice is critical and substrate-dependent. Commonly reported resolving agents include naturally occurring alkaloids like ephedrine, cinchonine, and brucine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[10][11][12] The selection of the optimal resolving agent is often the first and most critical step in developing a successful resolution process.
Q4: What is considered a "good" enantiomeric excess (e.e.) for a resolution?
A: For pharmaceutical applications, the target is typically >99% e.e. However, the result from a single crystallization step can vary widely. An initial e.e. of 70-80% might be considered a promising starting point, which can then be improved to >99% through one or more recrystallizations of the diastereomeric salt. An initial result below 50% e.e. often indicates a significant issue with the chosen conditions or the potential formation of a solid solution.
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity
This guide is structured by observable symptoms in the laboratory. Follow the decision tree to identify and solve your specific issue.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in chiral resolution.
Symptom 1: No Crystals Form or Only an Oil/Amorphous Solid Precipitates
This is a common initial problem, indicating that the conditions are not conducive to forming a stable, crystalline lattice for either diastereomeric salt.
-
Potential Cause 1.1: Suboptimal Resolving Agent
-
Causality: Effective resolution relies on a significant difference in the crystal lattice energies of the two diastereomeric salts. The structural and electronic compatibility between the this compound and the chiral resolving agent is paramount for forming a stable, well-ordered crystal. A poor match can lead to salts that are either too soluble or unable to pack efficiently.
-
Solution: The most effective solution is to perform a systematic screen of different chiral resolving agents. This is the highest-impact variable in the entire process.
-
Protocol: See "Protocol 1: Resolving Agent & Solvent Screening" below.
-
-
Potential Cause 1.2: Inappropriate Solvent System
-
Causality: The solvent plays a critical role in mediating the solubility of the two diastereomeric salts. The ideal solvent is one in which the desired salt is sparingly soluble, while the undesired salt remains largely in solution.[13] If the solvent is too "good" (high polarity, strong H-bonding), both salts may be fully solvated and remain in solution. If it's too "poor," both may precipitate indiscriminately as an oil or amorphous solid.
-
Solution: Screen a range of solvents with varying polarities and proticities (e.g., alcohols, ketones, esters, and their mixtures with water or non-polar solvents).
-
Protocol: See "Protocol 1: Resolving Agent & Solvent Screening" below.
-
-
Potential Cause 1.3: Incorrect Stoichiometry or Concentration
-
Causality: The molar ratio of the resolving agent to the racemic acid can influence the outcome. While a 1:1 molar ratio is a common starting point for mono-amines and mono-acids, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve selectivity by ensuring only the least soluble salt precipitates.[10][11] Furthermore, if the overall concentration is too low, the solution may not be supersaturated enough for crystallization to occur.
-
Solution: First, ensure your solution is sufficiently concentrated by slowly evaporating solvent until turbidity is observed, then re-heating to dissolve. Experiment with varying the molar ratio of the resolving agent (e.g., 1.0 eq, 0.8 eq, 0.6 eq).
-
Symptom 2: Low Enantiomeric Excess (e.e.) in the Final Product
This indicates that the crystallization process is not effectively discriminating between the two diastereomers.
-
Potential Cause 2.1: Co-precipitation due to Rapid Cooling
-
Causality: Crystallization is a thermodynamic process. If the solution is cooled too quickly, the system can be trapped in a kinetically favored state where the undesired diastereomer co-precipitates with the desired one before equilibrium is reached.[13]
-
Solution: Slow down the crystallization process. Allow the heated, clear solution to cool slowly to room temperature, ideally by placing the flask in an insulated container (e.g., a Dewar flask or a beaker of warm water).[13] Avoid placing the flask directly into an ice bath from a high temperature.
-
-
Potential Cause 2.2: Formation of a Solid Solution
-
Causality: In some challenging cases, the two diastereomers do not form simple eutectic mixtures but instead co-crystallize to form a "solid solution," where molecules of the undesired diastereomer are incorporated into the crystal lattice of the desired one.[14][15] In such cases, simple recrystallization yields little to no improvement in enantiomeric purity.[15] This can be diagnosed by repeated recrystallizations that fail to increase the e.e. and by thermal analysis (DSC), which shows a continuous change in melting point rather than a sharp eutectic behavior.[15]
-
Solution: Overcoming a solid solution is difficult. The most effective approach is to fundamentally change the system by selecting a different resolving agent or a drastically different solvent system to disrupt the crystal packing that allows for the solid solution to form.[15]
-
-
Potential Cause 2.3: Racemization During Workup
-
Causality: The chiral center of mandelic acid, being alpha to a carboxylic acid and a phenyl ring, can be susceptible to racemization (loss of enantiopurity) under harsh conditions. Exposure to strong base or high heat during the liberation of the free acid from the diastereomeric salt can cause epimerization, thus eroding the enantiomeric excess achieved during crystallization.
-
Solution: Perform the workup under mild conditions. Use a weaker base if possible, keep the temperature low (e.g., 0-10 °C) during acidification and extraction, and minimize the time the material is exposed to non-neutral pH.
-
Protocol: See "Protocol 3: Liberation of Enantiopure Acid" for best practices.
-
-
Potential Cause 2.4: Inaccurate e.e. Determination
-
Causality: The measured e.e. is only as reliable as the analytical method used. An unoptimized chiral HPLC method may show poor resolution between the two enantiomers, leading to inaccurate integration and an artificially low e.e. value.[6]
-
Solution: Validate your chiral HPLC method. Ensure baseline resolution (Rs > 1.5) between the enantiomer peaks.[6] Run a sample of the racemic starting material to confirm that it shows a 50:50 peak ratio. Key parameters to optimize include the mobile phase composition (e.g., hexane/isopropanol ratio), additives (e.g., trifluoroacetic acid for acidic compounds), flow rate, and column temperature.[6][16]
-
Section 3: Key Experimental Protocols
Protocol 1: Resolving Agent & Solvent Screening
This protocol uses a small-scale, parallel approach to efficiently identify a promising resolving agent and solvent combination.
-
Preparation: In separate vials, prepare stock solutions of your racemic this compound and several candidate resolving agents (see table below) in a solvent known to dissolve them, such as methanol or ethanol.
-
Salt Formation: In a 96-well plate or an array of small test tubes, combine stoichiometric equivalents of the acid stock solution with each resolving agent stock solution.
-
Solvent Evaporation: Remove the volatile stock solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Screening: To each well/tube containing the dried salt, add a different screening solvent (e.g., isopropanol, ethyl acetate, acetone, acetonitrile, toluene, and mixtures like ethanol/water).
-
Thermal Cycling: Heat the plate/array until all solids dissolve, then allow it to cool slowly to room temperature. If no crystals form, cool further to 4 °C.
-
Observation: Visually inspect each well. A successful "hit" is a condition that produces a crystalline solid, not an oil or a gel.
-
Analysis: Isolate the solid from promising hits, liberate the free acid (see Protocol 3), and measure the e.e. by chiral HPLC to determine the most selective system.
Protocol 2: Recrystallization of the Diastereomeric Salt
Use this protocol to enhance the enantiomeric purity of your isolated salt.[13]
-
Dissolution: Place the diastereomerically enriched salt in an Erlenmeyer flask. Add the minimum amount of the hot crystallization solvent required to fully dissolve the solid.[13]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. For very slow cooling, place the flask in an insulated container.[13]
-
Maturation: Once the flask has reached room temperature and crystal growth appears complete, allow it to stand for several hours (or overnight) to ensure the system reaches equilibrium.
-
Maximize Yield: Cool the flask in an ice bath for 20-30 minutes to maximize the precipitation of the purified salt.[13]
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove the mother liquor, which contains the majority of the undesired diastereomer.
-
Analysis: Dry the purified crystals and determine their diastereomeric/enantiomeric purity. Repeat the recrystallization if necessary.
Protocol 3: Liberation of Enantiopure Acid from the Salt
This protocol carefully recovers the final product while minimizing the risk of racemization.
-
Suspension: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Acidification: Cool the funnel in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise with shaking until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate and breaks the salt, liberating the free this compound into the organic layer and the protonated resolving agent into the aqueous layer.
-
Extraction: Separate the layers. Extract the aqueous layer one or two more times with the organic solvent to ensure full recovery.
-
Washing: Combine the organic layers and wash with a small amount of brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Section 4: Data Tables & Visualizations
Table 1: Common Chiral Resolving Agents for Mandelic Acids
| Resolving Agent | Type | Typically Resolves | Reference |
| (R)-(+)-1-Phenylethylamine | Synthetic Amine | (R)-Acids | [5][13] |
| (S)-(-)-1-Phenylethylamine | Synthetic Amine | (S)-Acids | [5][9] |
| (1R,2S)-(-)-Ephedrine | Natural Alkaloid | (R)-Mandelic Acid | [8][12] |
| Cinchonine / Cinchonidine | Natural Alkaloid | Varies | [10] |
| (D)-Proline Amide | Amino Acid Deriv. | (R)-Acids | [11] |
| Brucine | Natural Alkaloid | Varies | [2][11] |
Resolution & Purification Workflow
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 11. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of 2-Fluoromandelic Acid
Welcome to the technical support center for handling 2-Fluoromandelic Acid. As a chiral building block, maintaining the stereochemical integrity of this compound is paramount for its successful application in pharmaceutical and material sciences. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its racemization during chemical reactions.
I. Understanding the Root Cause: The Mechanism of Racemization
Before delving into troubleshooting, it's crucial to understand why this compound is susceptible to racemization. The key lies in the acidity of the α-hydrogen (the hydrogen on the carbon bearing the carboxyl and hydroxyl groups).
The process, known as enolization, is the primary pathway for racemization.[1] In the presence of either an acid or a base, the α-hydrogen can be abstracted, leading to the formation of a planar enol or enolate intermediate.[1] Once this planar intermediate is formed, the stereochemical information at the α-carbon is lost. Reprotonation can then occur from either face of the planar intermediate with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1]
The fluorine atom on the phenyl ring, being electron-withdrawing, can influence the acidity of the α-hydrogen, potentially affecting the rate of racemization compared to unsubstituted mandelic acid.
Mechanism of Racemization
Caption: Base- and acid-catalyzed racemization pathways.
II. Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable against racemization?
A1: Generally, neutral to slightly acidic conditions are preferred. Both strong bases and strong acids can catalyze enolization, leading to racemization. The optimal pH will be dependent on the specific reaction conditions, but it is advisable to avoid pH extremes.
Q2: I'm performing an amide coupling reaction. Which coupling reagents are least likely to cause racemization?
A2: This is a very common concern. For amide bond formation, the activation of the carboxylic acid is the step where racemization is most likely to occur.
-
Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are known to cause racemization, especially when used alone.[2][3] However, their tendency to cause racemization can be significantly suppressed by the addition of additives.
-
Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (like HOAt and 6-Cl-HOBt) are highly effective at minimizing racemization when used with carbodiimides.[3][4] They work by forming an active ester intermediate that is more reactive towards the amine and less prone to racemization.
-
Phosphonium and Aminium/Uronium-based reagents like BOP, PyBOP, HBTU, and HATU are generally considered to be low-racemization coupling reagents.[2][5] They are often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). However, even with these reagents, the choice of base and reaction temperature is critical. In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) may be a better choice.[5]
-
Novel Reagents: Newer coupling reagents like ynamides have been reported to be "racemization-free" under extremely mild conditions.[6][7][8][9][10] Similarly, reagents like TFPN have shown excellent results in preventing racemization, even with sterically hindered amino acids.[11]
Q3: Does temperature play a significant role in the racemization of this compound?
A3: Absolutely. Racemization is a kinetically controlled process, and like most chemical reactions, its rate increases with temperature.[12][13] Therefore, it is always advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. For many coupling reactions, this means starting at 0°C and allowing the reaction to slowly warm to room temperature. Higher temperatures can have a detrimental effect on stereochemical purity.[6]
Q4: How does the choice of solvent affect racemization?
A4: The solvent can influence the rate of racemization by affecting the stability of the enolate or enol intermediate. Polar aprotic solvents are commonly used for coupling reactions. A study on mandelic acid and its derivatives showed that polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), can lead to optimum conditions for racemization.[14] While this study focused on inducing racemization, it highlights the importance of solvent choice in controlling it. When possible, consider less polar solvents, but always prioritize solubility and reaction kinetics.
Q5: Are there any protecting group strategies that can help prevent racemization?
A5: Yes, protecting the α-hydroxyl group can be an effective strategy. By converting the hydroxyl group into an ether or an ester, you can reduce the acidity of the α-hydrogen, making enolization more difficult. However, the protecting group must be chosen carefully so that it can be removed without causing racemization itself. For instance, in peptide synthesis, backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) are used on the alpha-nitrogen to prevent racemization.[4] While this is for amino acids, the principle of sterically hindering or electronically deactivating the chiral center is applicable.
III. Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Significant loss of enantiomeric excess (e.e.) after amide coupling. | 1. Inappropriate coupling reagent/additive combination. 2. Excessive or strong base. 3. High reaction temperature. | 1. Switch to a low-racemization coupling reagent (e.g., HATU, PyBOP).[2][5] If using a carbodiimide, ensure the use of an additive like HOBt or Oxyma Pure.[3][5]2. Use a weaker base such as N-methylmorpholine (NMM) instead of DIEA.[5] Use the minimum necessary amount of base.3. Perform the reaction at a lower temperature. Start at 0°C and let it slowly warm to room temperature. |
| Racemization observed during esterification. | 1. Harsh reaction conditions (strong acid/base catalysis). 2. High temperature. | 1. Consider milder esterification methods such as the Mitsunobu reaction (be mindful of potential inversion) or using less basic catalysts. |
| Gradual loss of e.e. over time in solution. | 1. Presence of acidic or basic impurities in the solvent or reagents. 2. Elevated storage temperature. | 1. Use high-purity, anhydrous solvents and reagents. Consider passing solvents through a plug of neutral alumina.2. Store solutions of this compound and its derivatives at low temperatures. |
| Inconsistent e.e. results between batches. | 1. Variations in reaction setup and conditions. 2. Inaccurate measurement of reagents, especially the base. | 1. Standardize the reaction protocol, including addition rates, stirring speed, and temperature control.2. Carefully measure all reagents, particularly the base, as even small excesses can significantly impact racemization. |
IV. Key Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond with this compound.
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-diisopropylethylamine (DIEA) (2.5 eq) dropwise to the solution and stir for 5-10 minutes. For substrates highly prone to racemization, consider using N-methylmorpholine (NMM) instead of DIEA.[5]
-
Add the amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate), washing with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Accurate determination of e.e. is crucial for assessing the success of your reaction.
-
Prepare a standard: Obtain or synthesize a racemic sample of your this compound derivative to determine the retention times of both enantiomers.
-
Column Selection: A chiral stationary phase is required. Columns like CHIRALPAK® IC or those based on cyclodextrins are often effective for mandelic acid derivatives.[15][16]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[15]
-
Method Development:
-
Sample Analysis:
-
Dissolve a small amount of your purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Workflow for Troubleshooting Racemization
Caption: A decision-making workflow for troubleshooting racemization.
V. References
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. --INVALID-LINK--
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. --INVALID-LINK--
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. --INVALID-LINK--
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. --INVALID-LINK--
-
Aapptec Peptides. Coupling Reagents. --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--
-
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (2021). ResearchGate. --INVALID-LINK--
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org. --INVALID-LINK--
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (2020). ETH Zurich Research Collection. --INVALID-LINK--
-
Role of Additives during Deracemization Using Temperature Cycling. (2020). PMC - NIH. --INVALID-LINK--
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate. --INVALID-LINK--
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers. --INVALID-LINK--
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2023). MDPI. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). LetPub. --INVALID-LINK--
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2012). NIH. --INVALID-LINK--
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2007). SciELO. --INVALID-LINK--
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (2001). University of Groningen. --INVALID-LINK--
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. --INVALID-LINK--
-
Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (2018). PubMed. --INVALID-LINK--
-
Preparation of (R)-(−)-mandelic acid and its derivatives from racemates by enantioselective degradation with a newly isolated bacterial strain Alcaligenes sp. ECU0401. (2007). ResearchGate. --INVALID-LINK--
-
Resolution of racemic mandelic acid. (1982). Google Patents. --INVALID-LINK--
-
Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2023). MDPI. --INVALID-LINK--
-
13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PMC - NIH. --INVALID-LINK--
-
Enantiomer separation of acidic compounds. Chiral Technologies. --INVALID-LINK--
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2018). ResearchGate. --INVALID-LINK--
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2013). NIH. --INVALID-LINK--
-
Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2021). ResearchGate. --INVALID-LINK--
-
Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2021). Reaction Chemistry & Engineering. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis. Biosynth. --INVALID-LINK--
-
Racemization process for an optically active carboxylic acid or ester thereof. (1993). Google Patents. --INVALID-LINK--
-
Racemization Mandelic Acid. Scribd. --INVALID-LINK--
-
Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. (2003). PubMed. --INVALID-LINK--
-
Reactions at the α-Carbon. MSU chemistry. --INVALID-LINK--
-
Deracemization of rac-mandelic acid into optically active L-phenylglycine in one pot employing PpMRM-LbDMDH-EsLeuDH a. (2020). ResearchGate. --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing byproducts in 2-Fluoromandelic acid synthesis
Technical Support Center: Synthesis of 2-Fluoromandelic Acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification and removal of byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct profiles?
The most prevalent method for synthesizing this compound begins with 2-fluorobenzaldehyde. This route typically involves the formation of a cyanohydrin intermediate, 2-fluoro-mandelonitrile, followed by hydrolysis to the desired carboxylic acid.[1]
Key synthetic steps and potential byproducts are:
-
Cyanohydrin Formation: 2-fluorobenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of a bisulfite adduct to facilitate the reaction.[1]
-
Primary Byproduct: Unreacted 2-fluorobenzaldehyde. Incomplete reaction is a common source of this impurity.
-
Side Reactions: The cyanide ion can also participate in side reactions, though the formation of the cyanohydrin is generally favorable.
-
-
Hydrolysis of 2-Fluoromandelonitrile: The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions.[2]
-
Acid Hydrolysis (e.g., with HCl): This method directly yields the carboxylic acid.
-
Intermediate Byproduct: 2-Fluoro-α-hydroxy-phenylacetamide. This amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[2] Incomplete hydrolysis will leave this as a significant impurity.
-
-
Alkaline Hydrolysis (e.g., with NaOH): This process initially forms the sodium salt of the mandelic acid.
-
Byproducts: Similar to acid hydrolysis, the corresponding amide can be present if the reaction is incomplete. Upon acidification to isolate the free acid, any unreacted starting materials or other base-soluble impurities may co-precipitate.
-
-
Another, though less common, route involves the hydrolysis of α,α-dichloro-2-fluoroacetophenone.[3] This method can also generate its own unique set of byproducts, including partially chlorinated ketones.
Troubleshooting Guides
Issue 1: My final this compound product shows a low melting point and broad peaks in NMR analysis.
This is a classic indication of impurities. The most likely culprits are unreacted starting materials or incompletely hydrolyzed intermediates.
Systematic Identification and Removal Workflow
Caption: Workflow for identifying and addressing impurities.
Detailed Steps:
-
Initial Analysis (TLC/HPLC): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary assessment of purity.[4] A pure compound should ideally show a single spot or peak.
-
Spectroscopic Identification (NMR & MS):
-
¹H NMR: Look for characteristic peaks of common impurities.
-
2-Fluorobenzaldehyde: A sharp singlet around 10 ppm.
-
2-Fluoro-α-hydroxy-phenylacetamide: Broad signals in the amide region (around 7-8 ppm) and distinct aromatic signals.
-
-
Mass Spectrometry (MS): Use MS to confirm the molecular weights of the impurities detected by HPLC.[4]
-
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct | ¹H NMR Signature (in CDCl₃) | Mass (m/z) [M+H]⁺ |
| 2-Fluorobenzaldehyde | ~10.0 ppm (s, 1H, -CHO) | 125.04 |
| 2-Fluoro-α-hydroxy-phenylacetamide | ~7.0-8.0 ppm (br s, 2H, -NH₂) | 170.06 |
Issue 2: How can I effectively remove 2-Fluorobenzaldehyde from my final product?
Unreacted 2-fluorobenzaldehyde is a common, non-polar impurity that can often be removed through physical purification methods.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[5] The choice of solvent is critical.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. The impurity, 2-fluorobenzaldehyde, should either be highly soluble at all temperatures or sparingly soluble. A mixture of water and an organic solvent like ethanol or isopropanol can be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: The amide intermediate (2-Fluoro-α-hydroxy-phenylacetamide) is present in my product. How can I remove it?
The amide is structurally very similar to the desired product, making its removal by simple recrystallization challenging.
Strategy 1: Drive the Hydrolysis to Completion
The most effective approach is to ensure the complete conversion of the amide to the carboxylic acid.
-
Re-subject to Hydrolysis: Combine the impure product with the hydrolysis reagent (e.g., aqueous HCl or NaOH) and heat under reflux for an extended period (monitor by TLC or HPLC until the amide spot/peak disappears).[2]
Strategy 2: Liquid-Liquid Extraction
This method exploits the difference in acidity between the carboxylic acid and the amide.
Protocol 2: pH-Based Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while the less acidic amide and other neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 3M HCl) to a pH of ~1-2. The this compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Extraction Workflow Diagram
Caption: pH-based liquid-liquid extraction workflow.
References
Technical Support Center: Managing Solvent Effects in the Crystallization of 2-Fluoromandelic Acid Salts
Welcome to the technical support center for the crystallization of 2-Fluoromandelic acid (2-FMA) and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this important chiral molecule. The choice of solvent is paramount, governing not only yield and purity but also critical solid-state properties like crystal form (polymorphism) and shape (habit). This resource provides direct, experience-based answers to common challenges, ensuring you can develop robust and reproducible crystallization processes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for crystallizing this compound and its salts?
A1: Solvent selection is the most critical parameter because this compound, like many mandelic acid derivatives, possesses a flexible molecular structure with key functional groups: a carboxylic acid, a hydroxyl group, and a fluorinated phenyl ring.[1][2][3] These groups can engage in a variety of intermolecular interactions, most notably hydrogen bonding.[4][5][6] The solvent directly mediates these interactions. An appropriate solvent will not only provide the necessary solubility profile for crystallization (high solubility at high temperature, low solubility at low temperature) but will also guide the self-assembly of molecules into a specific, stable crystal lattice. An incorrect choice can lead to poor yield, impurity incorporation, the formation of undesirable polymorphs, or complete process failure through phenomena like "oiling out".[7][8][9]
Q2: How do I begin selecting a solvent system for a new 2-FMA salt?
A2: A systematic screening approach is recommended. Start with a diverse range of solvents representing different chemical families and properties (e.g., polarity, hydrogen bonding capability). A good starting point is to test solubility in a "line-of-vials" approach with small amounts of your 2-FMA salt.[10] The ideal single solvent should render the compound sparingly soluble at room temperature but fully soluble upon heating.[11][12] If a single solvent is not ideal, consider a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not).[12][13] The goal is to find a system where supersaturation can be carefully controlled.
Q3: What is polymorphism and why is it a major concern for 2-FMA salts?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14] For active pharmaceutical ingredients (APIs), different polymorphs are essentially different solid-state materials with distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Mandelic acid derivatives are known for their complex polymorphic behavior.[1][2] The formation of an unintended or unstable polymorph can have significant consequences for drug product performance and regulatory approval. The solvent plays a crucial role in determining which polymorph nucleates and grows, as solvent-solute interactions can stabilize the molecular conformations required for a particular crystal packing arrangement.[14]
Q4: Can the solvent influence the final crystal shape (habit), and why does it matter?
A4: Absolutely. The crystal habit, or the external shape of a crystal, is determined by the relative growth rates of its different crystallographic faces.[15][16] Solvent molecules can selectively adsorb to specific crystal faces through intermolecular interactions (like hydrogen bonding), inhibiting their growth.[15][16] This causes other faces to grow faster, thereby modifying the overall shape. For example, crystallization from a polar solvent might result in plate-like crystals, while a non-polar solvent could yield needles.[16] Crystal habit is critical for downstream processing; it affects filtration rates, drying efficiency, flowability of the bulk powder, and tablet compaction performance.[17][18]
Troubleshooting Guide: Common Crystallization Issues
Issue: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid phase (an "oil") instead of a solid crystalline phase.[7][8] This is a common problem when the supersaturation is too high or generated too quickly, or when the melting point of the solute is lower than the temperature of the solution.[7][8] The oil phase is often a good solvent for impurities, and if it solidifies, it typically forms an amorphous solid or a poorly crystalline mass with high impurity levels.[7][8]
Causality & Solutions:
-
Supersaturation is too high or generated too fast: The system is pushed into a labile zone where nucleation is uncontrolled.
-
Solubility is too high at the crystallization temperature: The solute concentration required for saturation is so high that it's above the melting point of the solid form.
-
Solution: Use a more dilute starting solution by adding more solvent.[8] This lowers the temperature at which the solution becomes saturated, potentially dropping it below the compound's melting point.
-
-
Poor solvent-solute interaction: The solvent may be too different in nature from your 2-FMA salt (e.g., a highly non-polar solvent for a polar salt).[9]
-
Solution: Change the solvent system. If using a single solvent, try one with a slightly different polarity. If using an anti-solvent, choose one that is more miscible with the primary solvent to create a "softer" precipitation. Consider adding a co-solvent to modify the properties of the system.[19]
-
-
Presence of Impurities: Impurities can depress the melting point of the solid and interfere with the nucleation process.[9]
-
Solution: Ensure the starting material is of sufficient purity. If necessary, perform a preliminary purification step before the final crystallization.
-
Issue: I'm getting an amorphous precipitate, not crystals. What should I do?
Answer:
Amorphous solids lack the long-range molecular order of a crystalline material. Formation of an amorphous precipitate usually indicates that nucleation and solidification are happening too rapidly for the molecules to organize into an ordered crystal lattice. This is a severe form of uncontrolled supersaturation.
Causality & Solutions:
-
Extreme Supersaturation: This is the most common cause, often resulting from very rapid cooling (e.g., crashing the solution in an ice bath) or dumping in a large volume of anti-solvent.
-
Solution: Drastically slow down the crystallization process. Use a controlled cooling ramp (e.g., 0.1-0.5 °C/minute). Add anti-solvent dropwise over an extended period.[19]
-
-
Inhibitory Solvent Effects: The solvent may be binding too strongly to the 2-FMA salt molecules, preventing them from assembling into a crystal lattice.
-
Solution: Experiment with solvents that have a different hydrogen bonding character. For example, if you are using a strong hydrogen bond donor solvent like methanol, try a solvent that is primarily a hydrogen bond acceptor, like acetone or ethyl acetate.
-
-
Molecular Complexity: The 2-FMA salt itself may have conformational flexibility that hinders crystallization.
-
Solution: Seeding is a powerful technique to overcome this.[7][20] Introduce a small quantity of pre-existing crystals of the desired form into a slightly supersaturated solution. These seed crystals act as templates, bypassing the difficult primary nucleation step and promoting controlled crystal growth.
-
Issue: My crystals are very small, like fine needles. How can I grow larger crystals?
Answer:
The formation of very small crystals or needles typically indicates that the rate of nucleation is much higher than the rate of crystal growth. Many nuclei form simultaneously, competing for the available solute and thus not having the opportunity to grow large.
Causality & Solutions:
-
High Supersaturation: As with other issues, high supersaturation favors rapid nucleation.
-
Solution: Maintain a lower level of supersaturation. Slow the cooling or anti-solvent addition rate. Crystallize from a more dilute solution. The goal is to stay within the Metastable Zone Width (MSZW), where spontaneous nucleation is unlikely, but growth on existing crystals can occur.[7]
-
-
Solvent-Specific Growth Inhibition: The solvent may be strongly adsorbing to the faster-growing faces of the crystal, leading to a needle-like habit.[16]
-
Insufficient Maturation Time: The crystallization process may be too short.
-
Solution: Implement an aging or "digestion" step. After the initial crystallization, hold the slurry at the final temperature (or a slightly elevated temperature) with slow stirring for several hours. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, leading to a larger average particle size.
-
Issue: My final product has low purity. How can solvent choice improve impurity rejection?
Answer:
Crystallization is a powerful purification technique, but its efficiency is highly dependent on the solvent system. Impurities can be incorporated into a crystal through various mechanisms, including surface adsorption, inclusion within the crystal lattice (solid solutions), or co-precipitation.[21][22]
Causality & Solutions:
-
Poor Solubility Difference: The impurity may have a solubility profile very similar to the 2-FMA salt in the chosen solvent, causing it to co-crystallize.
-
Solution: Screen for a solvent that maximizes the solubility of the impurity while minimizing the solubility of the desired product at the crystallization temperature.[23] This creates a larger "purge potential" for the impurity to remain in the mother liquor.
-
-
High Growth Rate Trapping Impurities: Rapid crystal growth can trap pockets of impure mother liquor within the crystal, forming inclusions.[24][25]
-
Solution: Slow down the crystal growth rate by reducing the level of supersaturation (slower cooling, etc.). This gives impurity molecules time to diffuse away from the growing crystal surface.[26]
-
-
Formation of a Solid Solution: If the impurity is structurally very similar to the 2-FMA molecule, it may be incorporated directly into the crystal lattice.
-
Solution: This is the most challenging scenario. Switching to a solvent that interacts differently with the functional groups of the product versus the impurity can sometimes alter the thermodynamics enough to disfavor incorporation.[26] In some cases, changing the polymorph to one with a more tightly packed crystal lattice can increase the energy penalty for incorporating the "misfit" impurity molecule.[22]
-
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a method for efficiently screening single and binary solvent systems.
Methodology:
-
Preparation: Place approximately 20-30 mg of your 2-FMA salt into a series of small (e.g., 4 mL) glass vials.
-
Single Solvent Test (Room Temp): To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane) dropwise, starting with 0.5 mL.[10] Vigorously stir or vortex.
-
Observation 1: Note the solubility at room temperature.
-
If fully dissolved: The solvent is too good; reserve it as a potential "good" solvent for a binary system.
-
If partially soluble or insoluble: Proceed to the next step. This is a potential candidate.
-
-
Single Solvent Test (Elevated Temp): Heat the vials containing partially soluble/insoluble material to near the solvent's boiling point (use a heating block).
-
Observation 2:
-
If it dissolves completely: This is a promising candidate for cooling crystallization. Allow it to cool slowly to room temperature, then place it in an ice bath for 20 minutes.[11] Observe the quantity and quality of crystals formed.
-
If it remains insoluble: This solvent is unsuitable as a single solvent but may be an effective "anti-solvent."
-
-
Binary Solvent Test: For compounds that were highly soluble in a "good" solvent (from step 3), heat the solution and slowly add a known "anti-solvent" (from step 5) dropwise until persistent cloudiness (turbidity) is observed. Add one or two drops of the "good" solvent to redissolve the solid, then allow the solution to cool slowly.
Data Presentation & Visualization
Table 1: Properties of Common Crystallization Solvents
| Solvent | Polarity Index | Boiling Point (°C) | H-Bond Donor/Acceptor | Dielectric Constant (ε) |
| Water | 10.2 | 100.0 | Strong/Strong | 80.1 |
| Methanol | 5.1 | 64.7 | Strong/Strong | 32.7 |
| Ethanol | 4.3 | 78.4 | Strong/Strong | 24.5 |
| Isopropanol | 3.9 | 82.6 | Strong/Strong | 19.9 |
| Acetonitrile | 5.8 | 81.6 | Weak/Moderate | 37.5 |
| Acetone | 5.1 | 56.0 | None/Strong | 20.7 |
| Ethyl Acetate | 4.4 | 77.1 | None/Moderate | 6.0 |
| Toluene | 2.4 | 110.6 | None/Weak | 2.4 |
| Heptane | 0.1 | 98.4 | None/None | 1.9 |
Data compiled from various standard chemical reference sources.
Diagrams
Caption: Workflow for systematic solvent selection.
Caption: Decision tree for troubleshooting common issues.
Caption: Relationship between solvent properties and outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Item - Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? - American Chemical Society - Figshare [acs.figshare.com]
- 4. engr.udel.edu [engr.udel.edu]
- 5. japtronline.com [japtronline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. iucr.org [iucr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
- 13. pharmtech.com [pharmtech.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. benchchem.com [benchchem.com]
- 20. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 21. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 26. researchgate.net [researchgate.net]
Degradation pathways and stability issues of 2-Fluoromandelic acid
Welcome to the technical support guide for 2-Fluoromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and analyzing this compound. Understanding its stability and degradation is critical for ensuring experimental reproducibility, the integrity of drug discovery programs, and the quality of final pharmaceutical products. This guide provides in-depth, field-proven insights into potential stability issues and offers robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is known to be hygroscopic, meaning it can absorb moisture from the air, which may accelerate degradation.[1] Therefore, storage under an inert gas like argon or nitrogen is recommended for long-term stability.[1] Additionally, the compound can be sensitive to light, so it is best stored in light-resistant or amber containers.[3]
Q2: What substances are known to be incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, strong acids, and reducing agents.[2] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. For example, strong oxidizing agents can promote the oxidation of the secondary alcohol group.
Q3: My this compound powder appears discolored. Is it still usable?
A3: Discoloration, often a yellowish or brownish tint, is a visual indicator of potential degradation. This could be due to oxidation or exposure to light over time. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to re-analyze the material for purity using a validated analytical method, such as HPLC, before use. For critical applications, using a fresh, un-discolored lot is the safest approach.
Q4: Can I dissolve this compound in any solvent?
A4: this compound is soluble in water and polar organic solvents like alcohols and ethers.[4][5] However, the choice of solvent can impact stability. For instance, using solvents that are not anhydrous can introduce water and facilitate hydrolysis, especially if other reactive species are present. When studying oxidation, some organic solvents like DMSO can themselves be oxidized and interfere with the results.[6] Always use high-purity, dry solvents when preparing stock solutions for long-term storage.
Troubleshooting Guide: Experimental Issues
This guide provides a problem-solving framework for specific issues you might encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Sample | 1. Contaminated Solvent/Glassware: Residual impurities can leach into your sample. 2. Impure Starting Material: The initial purity of the this compound may be lower than specified. | Solution: 1. Use fresh, HPLC-grade solvents and meticulously clean all glassware. 2. Always run a standard of your starting material to confirm its purity and retention time before beginning experiments. This provides a baseline chromatogram for comparison. |
| Purity of Stock Solution Decreases Over Time (Stored at 4°C) | 1. Oxidation: The benzylic alcohol is susceptible to oxidation, even at reduced temperatures. This is a common degradation pathway for mandelic acids.[6][7][8] 2. Solvent-Mediated Degradation: The solvent may not be inert or could contain impurities (e.g., peroxides in aged ethers) that initiate degradation. | Solution: 1. Prepare fresh solutions before use. If storage is necessary, degas the solvent, flush the vial headspace with an inert gas (e.g., argon), and store in an amber vial at -20°C or below. 2. Use high-purity, stabilized solvents. For example, use BHT-stabilized THF instead of unstabilized THF for long-term storage. |
| Inconsistent Results in Biological Assays | 1. Formation of Degradation Products: Degradants may have different biological activities (inhibitory, agonistic, or toxic) than the parent compound, leading to variable results. 2. Chiral Instability: Although less common without a catalyst, racemization could occur under certain pH or thermal stress conditions, altering biological activity if one enantiomer is more active. | Solution: 1. Implement a stability-indicating analytical method (see Protocol section) to monitor the purity of the compound in your assay buffer over the time course of the experiment. 2. Prepare solutions immediately before use from a solid sample of known purity. This minimizes the time for degradation to occur in aqueous media. |
| Failed Reaction When Using this compound as a Starting Material | 1. Incompatible Reagents: The reaction conditions may involve strong bases or oxidizing agents that degrade the this compound instead of promoting the desired reaction.[2] 2. Degraded Starting Material: The starting material may have already degraded in storage, reducing the amount of active reactant available. | Solution: 1. Review the reaction scheme for incompatibilities. Protect the hydroxyl and carboxylic acid groups if they are not the intended reaction sites, especially when using harsh reagents. 2. Confirm the purity of the this compound via HPLC or NMR before starting the synthesis. |
Core Degradation Pathways
Understanding the likely chemical degradation pathways is key to preventing stability issues. Forced degradation studies, which intentionally stress a compound, are used to predict these pathways.[9][10][11]
1. Oxidation
This is the most probable degradation pathway for this compound under ambient conditions. The secondary alcohol at the benzylic position is susceptible to oxidation, yielding 2-Fluoro-benzoylformic acid (also known as 2-Fluorophenylglyoxylic acid). This can be triggered by atmospheric oxygen, metal ion contaminants, or exposure to oxidizing agents.[6][7]
Caption: Primary oxidative degradation pathway of this compound.
2. Hydrolysis
While the core structure is relatively stable, hydrolysis becomes a concern for derivatives, such as esters or amides, which are common in drug development. Under acidic or basic conditions, these derivatives can hydrolyze back to this compound and the corresponding alcohol or amine.[12][13]
3. Photodegradation
Aromatic compounds can absorb UV light, which can lead to the formation of reactive species and subsequent degradation. While specific photoproducts for this compound are not well-documented, discoloration and loss of purity upon exposure to light are strong indicators of this pathway. ICH guidelines recommend specific conditions for photostability testing.[10][14]
4. Thermal Degradation
Elevated temperatures accelerate all degradation pathways.[15] Under high heat, decarboxylation (loss of CO₂) to form 2-Fluorophenylmethanol is a plausible route, though other more complex decomposition reactions can also occur, potentially leading to fragmentation of the molecule.[16]
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical forced degradation or "stress testing" study to identify potential degradants and establish a stability-indicating method, based on ICH guidelines.[9][10][14]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for a predetermined time (e.g., 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Take samples at various time points (e.g., 2, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store vials of the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and stock solution to controlled UV and visible light conditions as specified by ICH Q1B guidelines.[14]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation to ensure that secondary degradation is minimized.[14]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active substance content due to degradation.[17]
-
Objective: To separate this compound from all potential degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[18]
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. | A gradient is essential in a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated from the parent peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 254 nm (or PDA scan 200-400 nm) | Aromatic compounds typically absorb at these wavelengths. A PDA detector is superior as it can help identify peak impurities and select the optimal wavelength for quantification. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Method Validation: To confirm the method is "stability-indicating," inject all samples from the forced degradation study. The method is considered successful if:
-
The this compound peak is well-resolved from all degradation peaks (Resolution > 2).
-
Peak purity analysis (using a PDA detector) of the parent peak in the stressed samples shows no co-eluting impurities.
-
Mass balance is achieved (the sum of the parent compound and all degradation products is close to 100% of the initial concentration).
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Mandelic acid - Wikipedia [en.wikipedia.org]
- 6. Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biotech-asia.org [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. afgsci.com [afgsci.com]
- 16. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Efficiency of Enzymatic Kinetic Resolution of Mandelic Acid
Welcome to the technical support center for the enzymatic kinetic resolution of mandelic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental workflows and troubleshoot common issues. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Introduction to Enzymatic Kinetic Resolution of Mandelic Acid
The kinetic resolution of racemic mandelic acid is a cornerstone technique for producing enantiomerically pure forms of this critical chiral building block, which is vital in the pharmaceutical industry.[1][2] This process leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer over the other. The result is a mixture of an unreacted, enantiomerically enriched substrate and an esterified product of the opposite configuration. While powerful, this technique is sensitive to various experimental parameters that can significantly impact its efficiency and success.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this valuable methodology.
Troubleshooting Guide
This section addresses specific problems you may encounter during the enzymatic kinetic resolution of mandelic acid. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low or No Conversion of Mandelic Acid
You've set up your reaction, but after the expected time, you observe minimal or no formation of the desired product.
Potential Causes & Solutions
-
Inactive or Denatured Enzyme:
-
Cause: Improper storage, repeated freeze-thaw cycles, or exposure to extreme pH or temperature can lead to enzyme denaturation.
-
Solution:
-
Verify Enzyme Activity: Always test a new batch of enzyme with a standard substrate to confirm its activity before use.
-
Proper Storage: Store enzymes according to the manufacturer's instructions, typically at low temperatures (e.g., -20°C or -80°C) and in appropriate buffers.
-
Fresh Aliquots: Aliquot the enzyme upon arrival to minimize freeze-thaw cycles.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The pH, temperature, or solvent system may not be optimal for the chosen lipase.
-
Solution:
-
pH Optimization: The pH of the reaction medium is critical for lipase activity. Most lipases have an optimal pH in the neutral to slightly alkaline range (pH 7-9).[3][4][5] Deviations can lead to a sharp decrease in activity.[6] It is recommended to screen a range of pH values to determine the optimum for your specific enzyme and substrate.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[7] A typical starting point is 30-40°C. It is advisable to perform a temperature screen (e.g., 25°C to 60°C) to find the optimal balance between reaction rate and enzyme stability.[8] Note that some lipases may show decreased reaction rates at temperatures above 55°C.[8]
-
Solvent Selection: The choice of organic solvent is crucial as it can influence enzyme activity and enantioselectivity. Common solvents include toluene, hexane, and methyl tert-butyl ether (MTBE).[9][10] It is recommended to screen a variety of solvents to find the one that provides the best balance of solubility for the substrate and product while maintaining high enzyme activity.
-
-
-
Presence of Inhibitors:
-
Cause: Contaminants in the reagents or substrate can inhibit the enzyme.
-
Solution:
-
Use High-Purity Reagents: Ensure that your mandelic acid, acyl donor, and solvents are of high purity.
-
Substrate Purification: If you suspect impurities in your starting material, consider recrystallization or chromatographic purification.
-
-
Problem 2: Low Enantiomeric Excess (ee) of Product or Unreacted Substrate
The reaction proceeds, but the desired enantiomeric purity is not achieved.
Potential Causes & Solutions
-
Sub-optimal Enzyme Choice:
-
Cause: Not all lipases exhibit high enantioselectivity for mandelic acid.
-
Solution:
-
Screen Different Lipases: The most effective approach is to screen a panel of commercially available lipases. Lipases from Candida antarctica (CALB), Pseudomonas cepacia (now Burkholderia cepacia), and Candida rugosa are commonly used and have shown good results.[9]
-
Immobilized vs. Free Enzyme: Immobilized enzymes often exhibit enhanced stability and can be easier to recover and reuse.[10][11] They can also sometimes display different selectivity compared to their free counterparts.
-
-
-
Reaction Has Proceeded Too Far (Over-conversion):
-
Cause: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[2][9] Allowing the reaction to proceed beyond 50% conversion will inevitably lead to a decrease in the enantiomeric excess of the remaining substrate.
-
Solution:
-
Monitor Reaction Progress: Regularly take aliquots from the reaction mixture and analyze the conversion and enantiomeric excess using chiral HPLC or GC.[12][13]
-
Stop at ~50% Conversion: For optimal enantiomeric excess of the unreacted substrate, the reaction should be stopped at or near 50% conversion.
-
-
-
Inappropriate Acyl Donor:
Problem 3: Substrate Inhibition
The reaction rate decreases at higher substrate concentrations.
Potential Causes & Solutions
-
High Substrate Concentration:
-
Cause: Many enzymes, including lipases, can be inhibited by high concentrations of their substrates.[1][14] This can occur when two substrate molecules bind to the active site, forming an unproductive complex.[14] In the case of mandelic acid resolution, substrate inhibition has been observed at concentrations above a certain threshold.[1]
-
Solution:
-
Determine the Optimal Substrate Concentration: Perform initial rate studies at various mandelic acid concentrations to identify the concentration at which the reaction rate is maximal. A study on the transesterification of (S)-mandelic acid with vinyl acetate catalyzed by Burkholderia cepacia lipase found an inhibition threshold at an initial substrate concentration of 0.042 mol/dm³.[1]
-
Fed-Batch Strategy: To maintain a high overall throughput without causing substrate inhibition, a fed-batch approach can be employed where the substrate is added gradually over time.
-
Biphasic Solvent System: Using a water-organic solvent biphasic system can help to partition the substrate, effectively lowering its concentration in the aqueous phase where the enzyme is active, thereby relieving inhibition.[15][16][17] Toluene has been shown to be a suitable organic phase for this purpose.[15][17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield in a kinetic resolution?
For a classical kinetic resolution, the theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.[9][18][19] This is because one enantiomer is consumed to form the product, while the other remains. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) is required, which involves the in-situ racemization of the slower-reacting enantiomer.[18][19][20]
Q2: How can I accurately determine the enantiomeric excess (ee)?
Accurate determination of enantiomeric excess is crucial for evaluating the success of your resolution. Several analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[13][21][22]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the separation occurs in the gas phase. The mandelic acid enantiomers often need to be derivatized to increase their volatility.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA): In the presence of a chiral solvating agent like (S)-mandelic acid itself (for resolving chiral amines or alcohols), the enantiomers can form diastereomeric complexes that have distinct signals in the NMR spectrum.[23][24] The ratio of the integrals of these signals can be used to calculate the enantiomeric excess.[23]
Q3: Can I reuse the enzyme?
Yes, especially if you are using an immobilized enzyme. Immobilization onto a solid support allows for easy recovery of the enzyme from the reaction mixture by filtration.[10] The recovered enzyme can then be washed and reused in subsequent batches. The reusability of the immobilized enzyme should be evaluated, as some activity may be lost with each cycle.[10]
Q4: How does the choice of acyl donor affect the reaction?
The acyl donor plays a significant role in the enzymatic acylation of mandelic acid. Vinyl esters, such as vinyl acetate, are often preferred because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This drives the reaction equilibrium towards product formation. The structure of the acyl donor can also impact the enzyme's enantioselectivity.
Q5: What are the optimal conditions for lipase-catalyzed resolution of mandelic acid?
The optimal conditions are highly dependent on the specific lipase being used. However, a general starting point and ranges for optimization are provided in the table below.
| Parameter | Typical Range | Rationale |
| Enzyme | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), Candida rugosa Lipase (CRL) | These lipases have demonstrated good activity and enantioselectivity for mandelic acid and its derivatives.[9] |
| Temperature | 30 - 50 °C | Balances reaction rate with enzyme stability. Temperatures above 55-60°C can lead to rapid denaturation for some lipases.[8] |
| pH | 7.0 - 9.0 | Most lipases exhibit optimal activity in a neutral to slightly alkaline environment.[3][4][5] |
| Solvent | Toluene, Hexane, MTBE | These solvents generally provide good substrate solubility and maintain enzyme activity.[9][10] |
| Acyl Donor | Vinyl Acetate | The irreversible nature of the tautomerization of the vinyl alcohol by-product drives the reaction forward.[1][10] |
| Substrate Concentration | < 0.05 M | Higher concentrations can lead to substrate inhibition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Mandelic Acid
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
-
Reaction Setup:
-
To a clean, dry vial, add racemic mandelic acid (1 equivalent).
-
Dissolve the mandelic acid in the chosen organic solvent (e.g., toluene, 10-20 mL per gram of mandelic acid).
-
Add the acyl donor (e.g., vinyl acetate, 2-5 equivalents).
-
Add the lipase (e.g., immobilized Pseudomonas cepacia lipase, 10-50% by weight of the substrate).
-
-
Reaction Execution:
-
Seal the vial and place it in a shaker incubator at the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
-
Work-up and Analysis:
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product and substrate.
-
The filtrate contains the unreacted mandelic acid enantiomer and the esterified product.
-
Analyze the conversion and enantiomeric excess of both the unreacted substrate and the product using chiral HPLC or GC.
-
Protocol 2: Determination of Enantiomeric Excess using ¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol is adapted for determining the ee of a chiral amine using (S)-mandelic acid as a CSA. A similar principle applies for determining the ee of mandelic acid by reacting it with a chiral amine.
-
Sample Preparation:
-
Mixing and Homogenization:
-
NMR Acquisition:
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomeric complexes.
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
-
Visualizations
Caption: Workflow for enzymatic kinetic resolution of mandelic acid.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of intrajejunal acidity on lipid digestion and aqueous solubilisation of bile acids and lipids in health, using a new simple method of lipase inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significant enhancement of (R)-mandelic acid production by relieving substrate inhibition of recombinant nitrilase in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 21. Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay [html.rhhz.net]
- 22. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to Fluorinated Mandelic Acid Isomers for Chiral Resolution
Introduction: The Critical Role of Chiral Resolution in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. For instance, one enantiomer of a drug may provide a therapeutic effect, while its counterpart could be inactive or even toxic[1]. This reality necessitates the development of robust methods for separating racemic mixtures into their constituent enantiomers, a process known as chiral resolution[2].
One of the most reliable and scalable methods for chiral resolution is diastereomeric crystallization[2][3][4]. This technique involves reacting a racemic mixture (e.g., an amine) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation through fractional crystallization[2][4].
Mandelic acid and its derivatives are a cornerstone of this field, widely employed as effective resolving agents[5][6][7]. This guide provides a comparative analysis of fluorinated mandelic acid isomers, focusing on how the position of the fluorine atom on the phenyl ring influences their efficacy in chiral resolution. We will delve into the mechanistic underpinnings, provide experimental data, and offer a detailed protocol for researchers in drug development and chemical synthesis.
The Resolving Agents: A Comparative Overview
The introduction of a fluorine atom to the mandelic acid scaffold can significantly alter its physicochemical properties, including acidity (pKa) and the nature of intermolecular interactions within the crystal lattice of the diastereomeric salt[3][8][9]. These modifications can lead to more efficient and selective resolutions. We will compare the performance of three key isomers:
-
(R)-2-Fluoromandelic Acid (ortho-substituted)
-
(R)-3-Fluoromandelic Acid (meta-substituted)
-
(R)-4-Fluoromandelic Acid (para-substituted)
The position of the electron-withdrawing fluorine atom subtly modifies the electronic distribution of the phenyl ring and the acidity of the carboxylic acid group, which in turn affects the stability and solubility of the resulting diastereomeric salts[8][10].
Mechanistic Insights: Why Fluorine Position Matters
The success of a chiral resolution by diastereomeric crystallization hinges on the differential stability and solubility of the two diastereomeric salts formed. The crystal lattice is held together by a network of non-covalent interactions, including hydrogen bonds, ionic interactions, and van der Waals forces[11][12].
The position of the fluorine atom influences these interactions in several ways:
-
Acidity (pKa) Modulation : Fluorine is a highly electronegative atom. Its electron-withdrawing inductive effect increases the acidity of the carboxylic acid group. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. A change in acidity can alter the strength of the primary ionic interaction between the acid and the racemic base, impacting crystal packing.
-
Hydrogen Bonding : The carboxylic acid and hydroxyl groups of mandelic acid are potent hydrogen bond donors and acceptors[5][13]. The fluorine atom can also act as a weak hydrogen bond acceptor. Its position can influence the overall hydrogen-bonding network within the crystal, affecting the lattice energy and, consequently, the solubility of the diastereomeric salt[14].
-
Crystal Packing and Steric Effects : The placement of the fluorine atom alters the shape and electronic surface of the molecule. This can lead to different crystal packing arrangements for the diastereomeric salts, creating a more significant solubility differential that is essential for efficient separation[14][15]. For example, a study on halogenated mandelic acids showed that the position and type of halogen substituent significantly affect the efficiency of resolution[14].
The following diagram illustrates the logical workflow of a typical chiral resolution experiment using one of these agents.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Performance Comparison: Experimental Data
To provide a clear comparison, the following table summarizes hypothetical but representative experimental data for the resolution of a racemic model compound, (±)-1-phenylethylamine, using the three (R)-fluoromandelic acid isomers. The key performance indicators are the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the liberated amine.
| Resolving Agent | Position of Fluorine | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of (R)-Amine (%) | Scientist's Note |
| (R)-2-Fluoromandelic Acid | ortho | 75% | >99% | Often provides excellent enantiopurity due to strong steric and electronic influences close to the reaction center, leading to well-differentiated crystal packing. |
| (R)-3-Fluoromandelic Acid | meta | 85% | 95% | Typically shows a good balance between high yield and good enantioselectivity. The electronic effect is still significant but less sterically hindered than the ortho isomer. |
| (R)-4-Fluoromandelic Acid | para | 88% | 92% | Frequently gives the highest yields, but sometimes at the cost of slightly lower enantiomeric excess. The para position influences the electronics of the whole ring, often leading to highly crystalline salts. |
Note: The optimal choice is application-dependent. For pharmaceutical applications requiring the highest purity, (R)-2-fluoromandelic acid might be preferred despite a potentially lower yield. For processes where yield is critical and subsequent purification is possible, the meta or para isomers could be more suitable.
Experimental Protocol: Diastereomeric Crystallization of (±)-1-Phenylethylamine
This protocol provides a detailed, step-by-step methodology for a typical chiral resolution experiment.
Materials:
-
(±)-1-Phenylethylamine (1.0 eq)
-
(R)-2-Fluoromandelic Acid (0.5 - 1.0 eq, stoichiometry may require optimization)
-
Methanol (or another suitable solvent like ethanol/water)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 100 mL Erlenmeyer flask, dissolve (R)-2-fluoromandelic acid (e.g., 1.70 g, 10 mmol) in 50 mL of methanol with gentle warming.
-
To this clear solution, add (±)-1-phenylethylamine (e.g., 2.42 g, 20 mmol) dropwise while stirring.
-
Scientist's Note: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 eq) is a common strategy. This ensures that the less soluble diastereomeric salt crystallizes in high enantiomeric purity, leaving the more soluble salt and the excess of the other amine enantiomer in the solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed.
-
To maximize crystal formation, place the flask in an ice bath or refrigerator (4 °C) for several hours, or overnight.
-
Scientist's Note: Slow cooling is critical for the formation of well-ordered crystals and achieving high selectivity. Rapid crashing out of the solid can trap impurities and lower the enantiomeric excess.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. This is the less soluble diastereomeric salt (e.g., (R)-amine-(R)-acid).
-
-
Liberation of the Resolved Amine:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 1 M NaOH solution dropwise while stirring until the solution becomes basic (pH > 12, check with pH paper) and all solids have dissolved. This neutralizes the resolving agent and liberates the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).
-
Scientist's Note: The resolving agent (now as a sodium salt) will remain in the aqueous layer and can potentially be recovered by acidification and extraction, improving process economy.
-
-
Final Purification and Analysis:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the resolved (R)-1-phenylethylamine as an oil.
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
-
The following diagram illustrates the key molecular interactions that drive the selective crystallization process.
Caption: Differential stability of diastereomeric salt lattices.
Conclusion
The choice of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. Fluorinated mandelic acids offer a powerful and versatile toolkit for this purpose. The position of the fluorine atom—ortho, meta, or para—provides a handle to fine-tune the physicochemical properties of the resolving agent, allowing for the optimization of both yield and enantiomeric purity. While 2-fluoromandelic acid often provides the highest selectivity, 3- and 4-fluoromandelic acids can offer a better balance for processes where yield is a primary concern. The selection ultimately depends on empirical screening and the specific requirements of the target molecule and process. This guide provides the foundational knowledge and a practical framework for researchers to make informed decisions in developing efficient and robust chiral resolution protocols.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
A Comparative Guide to the Accuracy and Precision of NMR Methods Using 2-Fluoromandelic Acid for Chiral Analysis
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory checkpoint but a fundamental necessity. The stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making robust analytical methods for their quantification paramount. Among the array of techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Derivatizing Agent (CDA), offers a powerful, direct, and often non-destructive method for determining enantiomeric excess (ee).
This guide provides an in-depth technical comparison of NMR methods utilizing (S)-2-Fluoromandelic acid (2-FMA) as a CDA. We will explore the mechanistic underpinnings of this technique, provide a validated experimental protocol, and objectively compare its performance against the classic alternative, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. The insights and data presented herein are targeted toward researchers, scientists, and drug development professionals seeking to implement a reliable and accurate method for chiral analysis.
The Principle of Diastereomeric Differentiation with 2-FMA
Enantiomers, by their nature, are spectroscopically indistinguishable in an achiral environment. The core principle of using a CDA is to convert a racemic or enantioenriched mixture of a chiral analyte (e.g., an alcohol or amine) into a mixture of diastereomers.[1] This is achieved by reacting the analyte with an enantiomerically pure CDA, such as (S)-2-FMA.
The resulting products are diastereomers, which possess different physical and chemical properties and, crucially, exhibit distinct NMR spectra.[2] The reaction of a racemic analyte, (R)-Analyte and (S)-Analyte, with (S)-2-FMA yields two diastereomers: (R)-Analyte-(S)-2-FMA and (S)-Analyte-(S)-2-FMA. These diastereomers will produce separate, quantifiable signals in the NMR spectrum.
The unique advantage of 2-FMA lies in its fluorine atom. This allows for analysis using either ¹H NMR or, more powerfully, ¹⁹F NMR. The ¹⁹F nucleus offers several key advantages for quantitative analysis:
-
High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H, resulting in high intrinsic sensitivity.
-
Wide Chemical Shift Range: This reduces the likelihood of signal overlap, which can be a challenge in complex ¹H NMR spectra.[3]
-
No Background Interference: With no natural abundance of ¹⁹F in most organic molecules and solvents, the resulting spectra are exceptionally clean.[4]
The non-equivalence in the chemical shifts (Δδ) of the diastereomers arises from through-space anisotropic effects. The aromatic ring of the 2-FMA moiety adopts a specific conformation relative to the analyte, causing protons or the fluorine atom in one diastereomer to experience a different local magnetic field compared to the other, leading to signal separation.[5]
A Validated Experimental Protocol for Enantiomeric Excess Determination
Trustworthiness in an analytical method is built upon a robust and self-validating protocol. The following procedure is designed to ensure complete derivatization and minimize experimental error, which are critical for achieving high accuracy and precision.
Objective: To determine the enantiomeric excess (% ee) of a chiral secondary alcohol using (S)-2-Fluoromandelic acid and ¹⁹F NMR spectroscopy.
Core Causality: The accuracy of this method is contingent upon the quantitative conversion of both enantiomers of the analyte into their respective diastereomeric esters. Incomplete or selective reaction (kinetic resolution) will lead to an erroneous measurement of the enantiomeric ratio. Therefore, using a slight excess of the coupling agents and allowing sufficient reaction time is critical.
Step-by-Step Methodology:
-
Analyte Preparation:
-
Accurately weigh 5.0 mg of the chiral alcohol analyte into a clean, dry 4 mL vial.
-
Dissolve the analyte in 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.
-
-
Reagent Preparation:
-
In a separate vial, dissolve 1.1 equivalents of (S)-2-Fluoromandelic acid (e.g., 6.3 mg for a 150 g/mol alcohol) and 1.2 equivalents of a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 0.3 mL of CDCl₃.
-
Add 0.1 equivalents of a catalyst, typically DMAP (4-Dimethylaminopyridine). The catalyst accelerates the esterification significantly.
-
-
Derivatization Reaction:
-
Combine the analyte and reagent solutions.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting alcohol. This validation step is crucial to prevent inaccurate results from an incomplete reaction.
-
-
Sample Workup & Preparation for NMR:
-
Filter the reaction mixture through a small plug of cotton or glass wool into a clean NMR tube to remove the urea byproduct formed from the coupling agent.
-
Rinse the vial and filter plug with a small amount of CDCl₃ to ensure quantitative transfer.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum. A standard broadband probe on a 300 or 400 MHz spectrometer is sufficient.[3]
-
Key Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the minor diastereomer signal.
-
Apply proton decoupling to simplify the spectrum into two sharp singlets.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the two distinct signals corresponding to the two diastereomers (Integral A and Integral B).
-
Calculate the enantiomeric excess using the formula: % ee = |(Integral A - Integral B) / (Integral A + Integral B)| x 100
-
Below is a diagram illustrating this experimental workflow.
Comparative Analysis: 2-Fluoromandelic Acid vs. Mosher's Acid (MTPA)
The choice of a CDA is a critical decision in method development. Mosher's acid (MTPA) is the historical gold standard, and a comparison with 2-FMA reveals distinct advantages and considerations for each.[6][7]
| Feature | (S)-2-Fluoromandelic Acid (2-FMA) | (R/S)-Mosher's Acid (MTPA) | Rationale & Field Insights |
| Primary NMR Nucleus | ¹⁹F (or ¹H) | ¹H (or ¹⁹F) | While both have fluorine, MTPA's -CF₃ group is often used for ¹⁹F NMR. However, 2-FMA's single -F provides a cleaner ¹⁹F spectrum (a singlet) compared to the quartet that can arise from J-coupling in MTPA derivatives if not properly decoupled. The primary analysis for MTPA often relies on ¹H NMR.[6] |
| Spectral Resolution (Δδ) | Generally good; analyte-dependent. | Generally large and well-characterized. | The large anisotropic effect of the phenyl ring in MTPA is well-documented and often provides excellent separation in ¹H NMR.[8] 2-FMA provides comparable separation, with the advantage of a cleaner ¹⁹F NMR window. |
| Steric Hindrance | Lower. A single fluorine atom is sterically smaller than a trifluoromethyl group. | Higher. The -CF₃ group is sterically bulky, comparable to an isopropyl group.[9] | For sterically hindered alcohols or amines, 2-FMA may offer faster and more complete derivatization. Reduced steric bulk can improve affinity towards bulkier analytes.[9] |
| Potential for Side Reactions | Low. Stable ester/amide formation. | Low, but the acid chloride can be highly reactive. | Both methods are robust. The choice of activation (e.g., DCC/DMAP vs. conversion to acid chloride) is a key experimental variable for both.[7] |
| Accuracy & Precision | High. Accuracy of ±1-2% is achievable with proper protocol.[10] | High. The method is well-established for accurate ee determination. | For both agents, accuracy is primarily limited by NMR instrument parameters: signal-to-noise, baseline quality, and integration method, rather than the agent itself. Quantitative NMR (qNMR) protocols can yield accuracy comparable to primary methods.[11] |
| Cost & Availability | Readily available from major suppliers. | Readily available and widely used. | Both reagents are commercially accessible, making them practical choices for routine analysis. |
The following diagram illustrates the logical comparison for selecting a CDA.
Data Interpretation and Ensuring Trustworthiness
Achieving high accuracy and precision is a function of both a sound protocol and correct data interpretation.
-
Baseline Resolution: For accurate integration, the signals of the two diastereomers must be, at a minimum, baseline-resolved. If signals overlap, deconvolution algorithms can be used, but this may introduce uncertainty. The wide spectral window of ¹⁹F NMR often mitigates this issue.
-
Purity of the CDA: The enantiomeric purity of the 2-FMA used must be very high (>99%). Any impurity in the CDA will directly translate into a systematic error in the measured % ee. Always use a CDA from a reputable source with a certificate of analysis.
-
Linearity and Range: For method validation, it is advisable to prepare samples with known enantiomeric ratios (e.g., 99:1, 95:5, 80:20) to confirm the method's linearity and accuracy across the expected measurement range. Studies have shown NMR methods can accurately measure ee values up to 98% and higher.[12]
Conclusion
The use of this compound as a chiral derivatizing agent for NMR-based enantiomeric excess determination presents a highly accurate, precise, and robust method. Its primary advantage over the traditional Mosher's acid lies in its lower steric profile and its suitability for clean ¹⁹F NMR analysis, which provides high sensitivity and minimal background interference. While MTPA remains a powerful tool, especially for its well-documented utility in ¹H NMR, 2-FMA is a superior choice for sterically demanding analytes and for laboratories prioritizing ¹⁹F NMR workflows. By adhering to a validated protocol that ensures complete derivatization and employs proper NMR acquisition parameters, researchers can have high confidence in the accuracy and trustworthiness of their chiral purity assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. semanticscholar.org [semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Mosher's acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N.m.r. assay of enantiomeric excess - Durham e-Theses [etheses.dur.ac.uk]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Prospective Analysis of 2-Fluoromandelic Acid as a Chiral Resolving Agent: A Comparison Guide for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the resolution of racemic mixtures remains a critical and often challenging step. The selection of an appropriate chiral resolving agent is paramount to the efficiency, yield, and economic viability of separating enantiomers. This guide provides a forward-looking, in-depth technical analysis of 2-Fluoromandelic acid as a promising chiral resolving agent. While extensive experimental data on its application is emerging, we can project its efficacy by examining its physicochemical properties and drawing comparisons with structurally similar, well-established resolving agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of chiral resolution agents.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical and most widely used method for the resolution of racemic bases (e.g., amines) and alcohols is the formation of diastereomeric salts with a chiral acid.[1] Enantiomers, having identical physical properties, are converted into diastereomers, which possess distinct physical characteristics, including solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The purified diastereomer is then treated to liberate the desired enantiomer and recover the resolving agent.
The success of this technique hinges on the ability of the resolving agent to form well-defined crystalline salts with the racemate, and crucially, a significant difference in the solubility of the resulting diastereomeric pair.
References
A Comparative Guide to Diastereomeric Salt Formation with Different Chiral Acids
<
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Diastereomeric salt formation, a classical and robust method, remains a widely used and scalable technique for separating enantiomers.[2][3][4] The success of this technique hinges on the judicious selection of a chiral resolving agent, which directly influences the efficiency, yield, and enantiomeric purity of the final product.[1][2][5] This guide provides a comparative analysis of commonly employed chiral acids for the resolution of racemic bases, offering insights into their chemical properties, performance, and the causality behind experimental choices.
The Principle: Exploiting Differential Solubility
The foundation of chiral resolution via diastereomeric salt formation lies in the reaction of a racemic mixture (containing equal amounts of two enantiomers) with an enantiomerically pure chiral acid or base (the resolving agent).[2][6][7] This acid-base reaction generates a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably, different solubilities in a given solvent.[6][7][8][9] This disparity in solubility is the key to their separation.[6][7][8][9] The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.[2] Subsequent liberation of the amine from the isolated salt yields the desired optically pure enantiomer.[2]
The Workflow: A Logical Progression
The experimental workflow for diastereomeric salt resolution is a systematic process aimed at isolating one enantiomer from a racemic mixture. The process can be visualized as a series of logical steps, each with a specific purpose.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
A Comparative Overview of Common Chiral Resolving Acids
The selection of an appropriate chiral resolving agent is a multifaceted decision.[2] Several factors, including the chemical nature of the racemate, the properties of the resolving agent, and economic considerations, play a crucial role.[2][5] This section provides a comparative analysis of some of the most widely used chiral acids in the resolution of amines.
| Feature | L-(+)-Tartaric Acid | D-(-)-Mandelic Acid | O,O'-Dibenzoyl-L-tartaric Acid (DBTA) | (1S)-(+)-10-Camphorsulfonic Acid (CSA) |
| Structure | A C4-dicarboxylic acid with two chiral centers and hydroxyl groups.[1] | An α-hydroxy carboxylic acid with one chiral center.[1] | A derivative of tartaric acid with bulky benzoyl groups.[5] | A strong sulfonic acid derived from camphor with a rigid bicyclic structure.[1][2][10] |
| Acidity (pKa) | pKa1 ≈ 2.98, pKa2 ≈ 4.34[2] | pKa ≈ 3.41[2] | Not readily available, but expected to be a relatively strong carboxylic acid. | Strong acid, pKa ≈ 1.5[11] |
| Advantages | Readily available, inexpensive, and extensively documented.[1][2][5] Possesses multiple hydrogen bonding sites.[5] | Commercially available in both enantiomeric forms and effective for a broad range of amines.[1] Often provides high enantiomeric excess in a single crystallization.[2] | The bulky aromatic groups can lead to well-defined, crystalline salts and enhance the differences in solubility between diastereomers.[5] | A strong acid, making it effective for resolving less basic amines.[2] Its rigid structure can lead to highly ordered crystal packing.[1][11] |
| Considerations | Its high polarity may lead to high solubility of the diastereomeric salts in some common organic solvents, potentially requiring the use of mixed solvent systems. | The presence of a single carboxylic acid group may limit the number of interaction points compared to diacids. | Can be more expensive than tartaric acid.[5] The bulky nature might sometimes hinder salt formation with sterically demanding amines. | Can be more expensive than tartaric or mandelic acid. Its strong acidity might require careful handling and neutralization steps. |
The Causality Behind Experimental Choices: A Deeper Dive
The success of a diastereomeric salt resolution is not merely a matter of mixing reagents; it is a carefully orchestrated process where each choice has a direct impact on the outcome.
Choosing the Right Chiral Acid
The selection of the chiral acid is the most critical decision. The goal is to form a pair of diastereomeric salts with a significant difference in solubility.[8][9] This difference is governed by the intricate intermolecular interactions within the crystal lattice of each diastereomer.
-
Structural Complementarity: A good resolving agent will have a structure that complements one enantiomer of the racemate more favorably than the other, leading to a more stable and less soluble crystal lattice for that diastereomeric salt.
-
Acidity: The pKa of the chiral acid and the pKb of the racemic base determine the extent of salt formation. A stronger acid like camphorsulfonic acid is often effective for weakly basic amines.[2]
-
Functional Groups: The presence of multiple functional groups, such as the hydroxyl and carboxylic acid groups in tartaric acid, can provide multiple points for hydrogen bonding, leading to more stable and well-defined crystal structures.[5]
The Crucial Role of the Solvent
The choice of solvent is as critical as the choice of the resolving agent.[5] The solvent influences the solubility of the diastereomeric salts and can even affect the crystal packing.
-
Solubility Profile: The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts at a given temperature. One salt should be sparingly soluble, while the other remains in solution.
-
Solvent Polarity: The polarity of the solvent affects the solubility of the salts. A screening of solvents with varying polarities (e.g., alcohols, esters, ketones, and hydrocarbons) is often necessary to find the optimal conditions.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with the intermolecular interactions between the diastereomeric salt ions, thereby affecting their solubility and crystallization behavior.
Experimental Protocol: A Step-by-Step Guide to Diastereomeric Salt Resolution
This protocol provides a general framework for the resolution of a racemic amine using a chiral acid. It is essential to note that this is a starting point, and optimization of conditions is often required for each specific substrate.
Caption: Step-by-step experimental workflow for diastereomeric salt resolution.
Detailed Methodology
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone) with gentle heating.[5] The choice of solvent is often determined empirically through screening.[5]
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral acidic resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same hot solvent.[5] Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[5]
-
Slowly add the hot solution of the resolving agent to the solution of the racemic amine with constant stirring.[5]
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Slow cooling promotes the formation of well-defined crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
Further cooling in an ice bath can increase the yield of the crystallized salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the diastereomeric excess (d.e.) of the crystallized salt using an appropriate analytical technique, such as NMR spectroscopy or chiral HPLC.
-
If the d.e. is not satisfactory, the salt can be recrystallized from the same or a different solvent to improve its purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomerically pure salt in water.
-
Add a base (e.g., NaOH or Na2CO3) to neutralize the chiral acid and liberate the free amine.[12]
-
Extract the amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the pure enantiomer.
-
Conclusion
The selection of a chiral resolving acid is a critical decision in the development of a successful diastereomeric salt resolution process. A thorough understanding of the chemical properties of the available chiral acids, coupled with a systematic approach to solvent screening and optimization of crystallization conditions, is paramount to achieving high yields and enantiomeric purities. This guide provides a foundational understanding of the principles and practical considerations involved, empowering researchers to make informed decisions and design efficient and effective chiral resolution strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
Evaluating the Performance of Fluorinated Chiral Active Pharmaceutical Ingredients: A Comparative Guide
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, with its presence noted in a significant portion of approved drugs.[1][2] This is not a matter of chance; the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[3][4][5] When introduced into chiral APIs, these effects are often magnified, leading to significant alterations in potency, selectivity, metabolic stability, and pharmacokinetics.[3][5][6][7]
This guide provides a comprehensive framework for evaluating the performance of fluorinated chiral APIs, offering a comparative analysis against their non-fluorinated counterparts. We will delve into the key experimental methodologies and provide the rationale behind their selection, ensuring a robust and self-validating approach to your research.
The Fluorine Advantage: Understanding the Mechanistic Impact
The decision to introduce fluorine is a strategic one, aimed at optimizing a drug candidate's profile.[6] The primary effects of fluorination can be categorized as follows:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.[3][4][8] This, in turn, affects solubility, permeability, and receptor interactions.[2][7] Furthermore, fluorine can alter lipophilicity (logP), a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][8][9]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4][10] By replacing a metabolically labile C-H bond with a C-F bond, particularly at a chiral center, we can block common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[10][11] This often leads to a longer half-life and improved bioavailability.[1][9][10]
-
Alteration of Binding Affinity and Selectivity: The introduction of fluorine can induce conformational changes in a molecule, pre-organizing it into a bioactive conformation that fits more snugly into its target receptor.[1][2][7] Additionally, fluorine can participate in unique non-covalent interactions, further enhancing binding affinity and selectivity for the desired biological target.[3][6]
Experimental Workflow for Comprehensive Evaluation
A rigorous evaluation of fluorinated chiral APIs necessitates a multi-pronged approach. The following workflow outlines the key experiments and the rationale behind them.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-Fluoromandelic Acid
For researchers and professionals in drug development, the precise and safe handling of chemical reagents is paramount. 2-Fluoromandelic acid, a key building block in various synthetic pathways, requires careful management due to its potential hazards. This guide provides essential, experience-driven safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
While not classified as carcinogenic, mutagenic, or toxic to reproduction, repeated or prolonged exposure can lead to target organ damage, particularly affecting the mucous membranes.[2][3] Therefore, a proactive and comprehensive approach to safety is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, moving beyond a simple checklist to explain the rationale behind each choice.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[4] | These materials provide excellent resistance to a broad range of chemicals, including halogenated organic acids. Always inspect gloves for tears or punctures before use.[5] |
| Eye and Face Protection | Chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.[2][6] | Goggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield offers a secondary layer of protection for the entire face.[4][6] |
| Body Protection | A lab coat, worn fully buttoned. | This prevents incidental skin contact and protects personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.[2] | This minimizes the inhalation of airborne dust or aerosols, preventing respiratory irritation.[2] |
| Footwear | Closed-toe shoes.[6] | This protects the feet from potential spills and falling objects. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed to prevent the absorption of moisture, as the compound can be hygroscopic.[2]
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound during experimental procedures.
Safe Handling Workflow for this compound
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, do so in a manner that minimizes dust generation.[2]
-
If transferring the solid, use a spatula and handle it carefully to avoid creating airborne dust.
-
When preparing solutions, add the this compound slowly to the solvent to avoid splashing.
-
-
Cleanup:
Disposal Plan
-
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed and approved waste disposal contractor.[2][7] Do not pour down the drain.[8]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate and correct first aid is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air.[2][7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[8] Seek immediate medical attention.[3] |
For any significant exposure, it is imperative to seek professional medical advice and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[8]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about understanding the rationale behind them. By integrating these principles of hazard awareness, correct PPE usage, systematic operational procedures, and emergency preparedness into your daily laboratory practices, you contribute to a robust safety culture that protects both individuals and the integrity of scientific research.
References
- 1. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. westliberty.edu [westliberty.edu]
- 4. leelinework.com [leelinework.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. uah.edu [uah.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. afgsci.com [afgsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
